Acridine (D9)
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonadeuterioacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUGLKDJFMEHC-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Acridine and Its Deuterated Isotopologues
Classical and Contemporary Approaches to Acridine (B1665455) Nucleus Construction
Classical methods for acridine synthesis typically involve condensation and cyclization reactions of simpler aromatic precursors. These established routes have been refined over time to improve yields and expand their applicability.
Bernthsen Synthesis and its Modern Modifications
The Bernthsen synthesis is a well-known method for preparing acridines, particularly 9-substituted acridines. It involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride (ZnCl₂) ptfarm.plnih.govwikipedia.orgpharmaguideline.comslideshare.netuni.luresearchgate.netresearchgate.net. When formic acid is used as the carboxylic acid, the parent acridine is formed, while higher carboxylic acids yield derivatives substituted at the meso (9) carbon atom wikipedia.orgresearchgate.net.
Traditionally, the Bernthsen reaction requires vigorous conditions, often involving high temperatures (e.g., 200–210 °C) for extended periods (around 20 hours), and can result in low yields researchgate.netyoutube.com. Modern modifications have sought to address these limitations. For instance, replacing zinc chloride with polyphosphoric acid (PPA) can offer more convenient reaction times, although sometimes with poorer yields researchgate.net. Significant advancements have been made by employing microwave irradiation as the heat source, which has been shown to shorten reaction times, increase yields, and reduce the amount of Lewis acid catalyst required, making the process more environmentally friendly researchgate.netyoutube.comresearchgate.net. Microwave-assisted Bernthsen reactions can provide 9-substituted acridines with both aromatic and aliphatic substituents researchgate.net.
Table 1: Bernthsen Synthesis Conditions and Outcomes
| Precursors | Catalyst | Conditions | Product Type | Yield Improvement (Modern) | Citation |
| Diphenylamine, Carboxylic Acid | ZnCl₂ | 200–210 °C, 20 hrs (Traditional) | 9-Substituted Acridines | Low (Traditional) | researchgate.netyoutube.com |
| Diphenylamine, Formic Acid | ZnCl₂ | - | Parent Acridine | - | wikipedia.orgresearchgate.net |
| Diphenylamine, Carboxylic Acid | PPA | - | Acridine Derivatives | - | researchgate.net |
| Diphenylamine, Carboxylic Acid | p-TSA | Microwave Irradiation, Solventless | 9-Substituted Acridines | Improved | researchgate.netresearchgate.net |
Ullmann Synthesis and Analogous Cyclization Reactions
The Ullmann synthesis, a prevalent method for producing acridines, typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid (e.g., H₂SO₄/HCl) nih.govslideshare.netijfans.org. This is often followed by cyclization to produce acridone (B373769), which then requires subsequent reduction and dehydrogenation steps to yield acridine nih.govscribd.com.
A key variation involves the cyclization of N-phenylanthranilic acid derivatives. These derivatives can be synthesized via a coupling reaction between an aryl halide and an aryl amine, initially described by Jourdan in 1885. Fritz Ullmann's contribution in 1903 demonstrated that the addition of copper significantly facilitates the coupling of non-activated aryl amines with aryl halides, leading to the copper-catalyzed Ullmann reaction (sometimes referred to as the Ullmann-Jourdan reaction) umn.edu. The cyclization of 2-arylamino benzoic acids (N-arylanthranilic acids) using acylating agents such as polyphosphoric acid (PPA), POCl₃, H₂SO₄, or (CF₃CO)₂O, leads to acridone derivatives, which can then be converted to acridines via reduction and dehydration scribd.comrsc.org.
Table 2: Ullmann Synthesis and Cyclization Pathways
| Precursors | Catalyst/Reagents | Intermediate Product | Final Product | Citation |
| Primary Amine, Aromatic Aldehyde/Carboxylic Acid | H₂SO₄/HCl | Acridone | Acridine | nih.govslideshare.netijfans.org |
| Aryl Halide, Aryl Amine | Copper (for coupling) | N-Phenylanthranilic Acid Derivatives | Acridone (via cyclization), then Acridine | umn.edursc.org |
| 2-Arylamino Benzoic Acids | PPA, POCl₃, H₂SO₄, (CF₃CO)₂O | Acridone | Acridine | scribd.comrsc.org |
Friedländer Synthesis in Acridine Chemistry
The Friedländer synthesis is a valuable method for synthesizing acridine derivatives, particularly 9-methylacridine (B196024) nih.govpharmaguideline.comijfans.org. This reaction typically involves the condensation of a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures, such as 120 °C nih.govpharmaguideline.com. While more commonly associated with quinoline (B57606) synthesis, the Friedländer reaction can be adapted for acridine chemistry, often involving a condensation reaction followed by cyclodehydration between a 2-aminoaryl aldehyde or ketone and an aldehyde or ketone containing an α-methylene group researchgate.net. Catalysts for this procedure can include trifluoroacetic acid, toluenesulfonic acid, and various Lewis acids researchgate.net.
Table 3: Friedländer Synthesis Conditions for Acridines
| Precursors | Conditions | Product Type | Citation |
| Anthranilic Acid Salt, Cyclohex-2-enone | 120 °C | 9-Methylacridine | nih.govpharmaguideline.comijfans.org |
| 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound | Acidic/Basic Conditions, Catalysts (e.g., TFA, TsOH, Lewis acids) | Acridine Derivatives | researchgate.net |
Condensation Reactions Utilizing Diphenylamine Precursors
Condensation reactions involving diphenylamine precursors are fundamental to acridine synthesis. Beyond the Bernthsen synthesis, diphenylamine can be utilized in various other condensation pathways to construct the acridine core ptfarm.plijfans.orgthieme-connect.com. For instance, heating diphenylamine in the presence of I₂/HI can yield 9-phenylacridine (B188086) ptfarm.plnih.govpharmaguideline.com. Another approach involves the condensation of diphenylamine with chloroform (B151607) in the presence of aluminum chloride to produce acridine wikipedia.orgpharmaguideline.com.
Furthermore, the condensation of diphenylamine with 2-oxo-2H-(substituted chromen)-4-yl acetic acid in the presence of anhydrous zinc chloride has been reported to afford 4-(acridin-9-ylmethyl)-2H-(substituted chromen)-2-one derivatives ptfarm.plijfans.org. These reactions highlight the versatility of diphenylamine as a building block for diverse acridine structures.
Table 4: Condensation Reactions with Diphenylamine Precursors
| Diphenylamine Precursor | Condensing Agent / Reagents | Conditions | Product Type | Citation |
| Diphenylamine | Carboxylic acid | ZnCl₂ | Acridine (Bernthsen) | ptfarm.plnih.govwikipedia.orgpharmaguideline.comslideshare.netuni.luresearchgate.netresearchgate.net |
| Diphenylamine | I₂/HI | Heat | 9-Phenylacridine | ptfarm.plnih.govpharmaguideline.com |
| Diphenylamine | Chloroform | AlCl₃ | Acridine | wikipedia.orgpharmaguideline.com |
| Diphenylamine | 2-Oxo-2H-(substituted chromen)-4-yl acetic acid | Anhydrous ZnCl₂ | 4-(Acridin-9-ylmethyl)-2H-(substituted chromen)-2-one | ptfarm.plijfans.org |
Transition Metal-Catalyzed Acridine Synthesis
Transition metal catalysis offers powerful and often more selective routes to complex organic molecules, including acridines. These methods can enable novel bond formations and cyclization pathways that are challenging to achieve with classical approaches.
Palladium-Catalyzed Alkyne Addition and Cyclization Pathways
Palladium catalysis has emerged as a significant tool for the synthesis of acridines, particularly through pathways involving alkyne addition and subsequent cyclization. A notable method describes the palladium-catalyzed addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine (B2592992) novanet.canih.govnih.gov. This innovative approach allows for the construction of substituted acridines in a one-pot reaction novanet.canih.govnih.gov.
The proposed mechanism for this reaction involves an initial Sonogashira coupling between the terminal alkyne and bis(2-bromophenyl)amine, forming an intermediate where the alkyne is in close proximity to the second bromide nih.gov. Subsequent intramolecular cyclization at the terminal carbon, facilitated by palladium insertion, leads to the acridine structure nih.gov. The presence of a diamine base and elevated temperatures are crucial conditions that favor the formation of acridine over a double Sonogashira reaction, which would otherwise lead to bis(tolan)amine novanet.canih.govnih.gov. This method has been demonstrated successfully with various aryl-alkynes and alkyl-alkynes, showcasing its versatility for generating diverse acridine derivatives novanet.canih.govnih.gov.
Table 5: Palladium-Catalyzed Alkyne Addition and Cyclization
| Precursors | Catalyst | Conditions | Product Type | Key Feature | Citation |
| Bis(2-bromophenyl)amine, Terminal Acetylenes | Palladium-based catalyst | Elevated temperature, Diamine base, One-pot reaction | Substituted Acridines | Favors cyclization over double Sonogashira | novanet.canih.govnih.gov |
Deuterated Isotopologues (Acridine (D9))
While the aforementioned synthetic methodologies primarily detail the construction of the non-deuterated acridine core, the synthesis of deuterated isotopologues, such as Acridine (D9), typically involves the use of deuterated starting materials or specific H/D exchange reactions. Acridine (D9) is a fully deuterated acridine molecule (C₁₃D₉N), meaning all nine hydrogen atoms are replaced by deuterium (B1214612) smolecule.comnih.govrsc.org. This compound is commercially available and is particularly useful in applications requiring minimal proton interference, such as certain NMR spectroscopic studies for structural and dynamic analysis of molecules smolecule.com.
General approaches for synthesizing deuterated compounds can include:
Using deuterated precursors: Incorporating deuterium-labeled building blocks into the synthesis pathway.
Hydrogen-Deuterium Exchange: Performing H/D exchange reactions on the pre-formed acridine nucleus under specific catalytic or solvent conditions (e.g., D₂O as a deuterium source) rsc.orgresearchgate.netresearchgate.netnih.gov. For instance, regioselective deuteration has been achieved on 1,2,3,4-tetrahydroacridine (B1593851) using a silver catalytic system with D₂O, yielding a deuterated product with high deuterium incorporation rsc.org. Crystallization studies have also shown isotopic effects on acridine polymorphism when using deuterated acridine researchgate.netnih.gov.
However, detailed specific synthetic methodologies for Acridine (D9) directly employing the Bernthsen, Ullmann, Friedländer, or palladium-catalyzed alkyne addition methods to achieve the D9 labeling during the ring formation are not widely elaborated in the general scientific literature consulted. The synthesis of Acridine (D9) often relies on specialized deuteration techniques or commercial availability.
Synthesis of Isotopically Labeled Acridines
Methodologies for Deuteration (e.g., Acridine (D9))
The synthesis of perdeuterated acridine, Acridine (D9), necessitates advanced methodologies capable of achieving complete hydrogen-deuterium exchange across all nine hydrogen positions on the acridine scaffold. Hydrogen Isotope Exchange (HIE) is a fundamental strategy for introducing deuterium into organic molecules, particularly at a late stage of synthesis thieme-connect.comwikipedia.org. This process typically involves replacing covalently bonded hydrogen atoms with deuterium atoms wikipedia.org.
Various catalytic systems have been explored for the deuteration of aromatic and heteroaromatic compounds, which are relevant to the synthesis of Acridine (D9):
High Temperature – Dilute Acid (HTDA) Method : This method has proven effective for the perdeuteration of polycyclic aromatic hydrocarbons (PAHs). For instance, hexamethylbenzene, a polycyclic aromatic compound, can be readily perdeuterated in high yield using dilute DCl–D₂O solutions at elevated temperatures (240–280 °C) researchgate.net. Given acridine's structural similarity as a polycyclic aromatic nitrogen heterocycle, the HTDA method presents a promising avenue for achieving Acridine (D9).
Platinum (Pt/C) Catalysis : Platinum-on-carbon (Pt/C) catalysts are highly effective for H-D exchange on aromatic ring systems, utilizing D₂O as a deuterium source under a hydrogen atmosphere researchgate.net. This method has demonstrated "quite effective" H-D exchange results on a variety of aromatic compounds researchgate.net.
Iridium Catalysis : Iridium(I) N-heterocyclic carbene (NHC)/phosphine (B1218219) catalysts have shown high site-selectivity and significant deuterium incorporation (e.g., up to 97%) in N-heterocycles like indole (B1671886) and azaindole derivatives acs.org. While often regioselective, the principles of C-H activation employed in these systems could be adapted or combined for more extensive deuteration.
Iron Complex Catalysis : Stable trans-dihydride N-heterocyclic carbene (NHC) iron complexes have been reported to efficiently catalyze H/D exchange at (hetero)aromatic hydrocarbons under mild conditions (50–80 °C), typically achieving over 90% deuterium incorporation nih.gov. This method often exhibits regioselectivity for sterically accessible C(sp²)-H bonds nih.gov.
Silver Catalysis : A simple silver-catalyzed regioselective deuteration method for (hetero)arenes and α-deuteration of 2-alkyl azaarenes has been developed, providing "good to excellent" deuterium incorporation using D₂O as the deuterium source rsc.org.
Deuterium oxide (D₂O) is a widely used and cost-efficient deuterium source across many of these methodologies googleapis.comthieme-connect.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.netcjcatal.comresearchgate.netnju.edu.cn.
Isotopic Purity and Regioselectivity in Deuterated Acridine Synthesis
Achieving high isotopic purity, ideally >95%, and precise regioselectivity (ensuring deuterium replaces hydrogen at all desired positions, in this case, all nine hydrogens for Acridine (D9)) is a critical aspect of deuterated compound synthesis researchgate.net.
Regioselectivity: Regioselectivity in deuteration refers to the ability to selectively exchange hydrogen atoms at specific positions within a molecule. While some methods, particularly those employing directing groups with homogeneous transition-metal catalysis (e.g., palladium-catalyzed HIE with 8-aminoquinoline), excel at regioselective deuteration (e.g., ortho-deuteration) thieme-connect.comresearchgate.net, they may not be suitable for perdeuteration where all hydrogen atoms are targeted thieme-connect.com. For a compound like Acridine (D9), the goal is to achieve complete deuteration across all nine aromatic positions, which requires a method that can overcome inherent regioselectivity biases or achieve comprehensive exchange. The HTDA method, by operating under harsh conditions that promote extensive exchange, is a strategy aimed at achieving perdeuteration rather than selective deuteration researchgate.net.
The choice of catalyst, reaction conditions (temperature, pressure, solvent), and deuterium source significantly influence both the isotopic purity and regioselectivity. For perdeuteration, conditions that facilitate extensive and non-selective exchange across the aromatic system are generally preferred, often involving elevated temperatures and prolonged reaction times to ensure all accessible C-H bonds undergo exchange with the deuterium source researchgate.net.
Electronic Structure, Spectroscopic Properties, and Computational Photophysics of Acridine
Quantum Chemical Investigations of Acridine (B1665455) Electronic Structure
Quantum chemical methods provide powerful tools for elucidating the intricate electronic structure of acridine, offering insights into its ground and excited states, as well as its reactivity.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely employed computational methods for investigating the electronic structure and absorption properties of acridine and its derivatives. These approaches enable the calculation of ground state geometries, electronic parameters, and absorption spectra chemicalpapers.comresearchgate.netjocpr.comsamipubco.com. For acridine-based complexes, TDDFT studies are particularly useful in analyzing how attached ligands influence electronic transitions chemicalpapers.com. Common functionals utilized in these calculations include B3LYP and CAM-B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) researchgate.netjocpr.comsamipubco.comresearchgate.netpcbiochemres.com. Geometry optimization calculations frequently indicate a planar geometry for acridine dyes researchgate.net.
High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2), are utilized for more accurate descriptions of excited states, especially in the context of photochemical reactions and potential energy surfaces researchgate.nettum.dechemrxiv.orgnih.gov. These advanced computational techniques are particularly valuable for exploring charge-transfer excited states and reaction pathways, such as hydrogen-atom transfer processes observed in acridine-water complexes researchgate.nettum.de. CASPT2 calculations can enhance the accuracy for dynamics studies in ultrafast timescales for chromophores chemrxiv.org. In CASSCF calculations for acridine chromophores, the active space typically encompasses the π and π* orbitals tum.de.
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of acridine samipubco.comresearchgate.netpcbiochemres.com. For the parent acridine molecule, the theoretical HOMO-LUMO energy gap has been reported to be approximately 3.7 eV in the gas phase washington.edu. In contrast, some acridine derivatives exhibit smaller HOMO-LUMO energy gaps, typically ranging from 3.14 to 3.36 eV washington.edu. In acridine-based complexes, the LUMOs are often predominantly composed of the acridine π* orbitals, while the HOMOs may be localized on metal d orbitals, facilitating metal-to-ligand charge transfer (MLCT) transitions chemicalpapers.com. A reduction in the energy gap can be attributed to the extension of π-conjugation or indicate intramolecular charge transfer researchgate.netwashington.edu. It is generally observed that theoretical energy gaps are higher than experimental values, particularly for gas-phase calculations washington.edu.
Table 1: Representative HOMO-LUMO Energy Gaps of Acridine and Derivatives
| Compound | HOMO-LUMO Energy Gap (eV) | Calculation Method | Phase/Notes | Citation |
| Acridine | 3.7 | Theoretical | Gas phase | washington.edu |
| Acridine Derivatives | 3.14–3.36 | Theoretical | Varies by derivative | washington.edu |
The investigation of electron density distribution provides fundamental insights into the bonding nature and charge partitioning within acridine. Methods such as Bader's Quantum Theory of Atoms in Molecules (QTAIM) are employed for this purpose chemicalpapers.commdpi.com. Reactivity descriptors, notably the Fukui function, are utilized to identify preferential sites for nucleophilic or electrophilic attack, thereby predicting chemical reactivity pcbiochemres.commdpi.commdpi.compcbiochemres.comresearchgate.net. For acridine derivatives, specific carbon and nitrogen atoms have been identified as possessing higher Fukui values, highlighting their critical role in molecular interactions pcbiochemres.comresearchgate.net. Additionally, the molecular electrostatic potential (MEP) can be visualized to illustrate the distribution of electron density and pinpoint electrophilic and nucleophilic regions within the molecule samipubco.com.
Spectroscopic Characterization of Acridine and its Derivatives
Spectroscopic techniques are essential for experimentally characterizing the electronic states and photophysical behavior of acridine.
Electronic Absorption Spectroscopy (UV-Vis): Acridine, in its pure form, appears as a yellow powder aatbio.com. Its characteristic UV-Vis absorption spectrum includes a peak at 244 nm aatbio.com. Acridine derivatives generally exhibit significant absorption in the wavelength range of 340-460 nm, which is typical for π-electron energy level transitions within the acridine ring system farmaciajournal.comresearchgate.net. The position of absorption peaks can shift towards longer wavelengths (bathochromic shift) with increasing concentration, a phenomenon attributed to changes in energy levels influenced by the molecular environment researchgate.net. Interactions with other molecules, such as DNA, can induce hypochromic (decrease in intensity) or bathochromic shifts in the absorption spectra, reflecting strong interactions between the acridine chromophore and the interacting species farmaciajournal.comresearchgate.net.
Table 2: Key UV-Vis Absorption Wavelengths
| Compound | Absorption Wavelength (nm) | Notes | Citation |
| Acridine | 244 | aatbio.com | |
| Acridine Derivatives | 340–460 | Typical range for π-electron transitions | farmaciajournal.comresearchgate.net |
Fluorescence Spectroscopy: Acridine-based compounds are known to display intense fluorescence, a property that is highly sensitive to the polarity of the surrounding medium acs.org. For instance, Acridine Orange, a well-studied derivative, exhibits distinct fluorescence characteristics depending on its binding environment: it emits green fluorescence when intercalated into double-stranded DNA (excitation peak ~490 nm, emission peak ~520 nm) and red fluorescence when bound electrostatically to single-stranded DNA or RNA (excitation peak ~460 nm, emission peak ~640 nm) thermofisher.comtocris.comaatbio.comwikipedia.orglogosbio.com. The fluorescence properties of acridine derivatives can also be significantly influenced by pH changes acs.org. In some cases, a "delayed fluorescence" signal can be observed, which is often attributed to triplet-triplet annihilation processes oup.comnih.gov.
Table 3: Representative Fluorescence Properties of Acridine Orange
| Binding State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Color | Citation |
| Double-stranded DNA | 490 | 520 | Green | aatbio.com |
| Single-stranded DNA/RNA | 460 | 640 | Red | aatbio.com |
Phosphorescence Spectroscopy: Phosphorescence, an emission from the triplet excited state, can be observed for acridine dyes, particularly at lower temperatures where non-radiative decay pathways are minimized oup.comacs.orgacs.org. For example, Acridine Yellow (a derivative) in a rigid saccharide glass exhibits a long-lived, bright orange phosphorescence at temperatures below approximately 50 °C acs.org. At higher temperatures, a shorter-lived, intense yellow-green delayed fluorescence becomes the dominant emission pathway, while at intermediate temperatures, both processes contribute to the observed emission acs.orgacs.org. The triplet state lifetimes of acridine yellow can exceed 150 ms (B15284909) in suitable rigid matrices, allowing for detailed studies of its photophysical dynamics acs.orgacs.org.
Table 4: Representative Phosphorescence/Delayed Fluorescence Properties of Acridine Yellow
| Emission Type | Temperature Range | Observed Color | Triplet Lifetime (ms) | Citation |
| Phosphorescence | Below ~50 °C | Bright Orange | >150 | acs.orgacs.org |
| Delayed Fluorescence | Higher Temperatures | Yellow-Green | Shorter | acs.orgacs.org |
Theoretical Photophysics and Excited State Dynamics
Proton Transfer in Excited States
Acridine exhibits a notable change in its pK value upon excitation, making it a classic system for studying excited-state proton transfer (ESPT) reactions ias.ac.in.
Mechanism and Kinetics: The excited-state protonation of acridine is remarkably sensitive to the excitation wavelength, particularly when excited near the red edge of its first absorption band ias.ac.inias.ac.in. Under red-edge excitation, proton association can occur very rapidly, with rate constants estimated to be around 10¹⁰ s⁻¹, leading to the observation of acridinium (B8443388) emission ias.ac.inias.ac.in. Conversely, excitation with shorter wavelengths results in a slower proton association rate ias.ac.inias.ac.in.
The rate of proton transfer is also temperature-dependent, slowing down at lower temperatures ias.ac.inias.ac.in. Research indicates that proton tunneling is a significant mechanism for proton transfer in acridine, especially at low temperatures or in rigid environments like frozen glass ias.ac.inias.ac.in. This is supported by observations such as acridinium-type emission at 80 K under red-edge excitation, and the fact that the red-edge effect is observed in frozen glass, suggesting a predominant tunneling effect ias.ac.in. While diffusion-controlled reactions are viscosity-dependent, tunneling rates are primarily temperature-dependent, and both processes can occur simultaneously or exclusively in protonation reactions ias.ac.in. The inconclusive isotope effect observed in some studies further points towards the tunneling mechanism ias.ac.in.
Role of Deuteration: Deuteration of the solvent is a critical experimental technique used to investigate the mechanisms of excited-state proton transfer in acridine ias.ac.inias.ac.in. By replacing exchangeable protons with deuterium (B1214612), researchers can study kinetic isotope effects, which provide valuable insights into whether proton transfer is the rate-determining step and if tunneling is involved nih.govias.ac.inias.ac.ingoogle.com. For instance, the solvent isotope effect in acridine's proton transfer becomes discernible at low temperatures, suggesting faster proton transfer rates at higher temperatures ias.ac.in.
Environmental Influences and Related Processes: Proton transfer involving acridine has also been studied in various solvent systems, including ionic liquids. Ionic liquids have been shown to facilitate facile proton transfer in both ground and excited states, with the acidity of the ionic liquid cation influencing the excited-state proton transfer researchgate.net.
Beyond simple protonation, acridine and its derivatives can participate in more complex photo-induced processes. For example, acridinedione dyes can undergo excited-state intramolecular proton transfer (ESIPT), where a proton moves within the same molecule in the excited state, often leading to dual fluorescence oup.com. Furthermore, acridine derivatives can be involved in proton-coupled electron transfer (PCET) reactions, where electron transfer is followed by proton transfer, leading to the formation of radical species nih.gov. Computational studies contribute significantly to understanding these intricate mechanisms by mapping potential energy surfaces and identifying energy barriers for proton transfer nih.gov.
Reactivity and Reaction Mechanisms of Acridine
Nucleophilic and Electrophilic Reactivity of the Acridine (B1665455) Core
The electronic distribution within the acridine ring system dictates its susceptibility to nucleophilic and electrophilic attacks, with specific positions exhibiting enhanced reactivity.
The C9 position of the acridine core is notably electron-deficient, rendering it highly susceptible to nucleophilic attack. sigmaaldrich.comalfa-chemistry.comnih.govnih.gov Nucleophilic reagents preferentially attack at the 9-position due to its low electron density. sigmaaldrich.com This activation at C9 makes it a crucial site for addition reactions. fishersci.cacenmed.com
A common mechanism for aromatic nucleophilic substitution at C9 involves the formation of a Meisenheimer transition state. alfa-chemistry.com For instance, the reaction of acridine with sodium amide (NaNH₂) in liquid ammonia (B1221849) yields 9-aminoacridine (B1665356). zhanggroup.org The C9-N9 linkage, particularly in 9-aminoacridine derivatives, demonstrates high susceptibility to both electrophilic and nucleophilic attacks, providing efficient pathways to novel cyclic and spirocyclic acridine derivatives through intramolecular nucleophilic attack. nih.govfishersci.cawikipedia.orguni.lu Furthermore, the reactivity of acridine towards nucleophiles can be enhanced in its quaternary salt form. sigmaaldrich.com The rate and mechanism of these reactions are strongly influenced by the surrounding environment and the nature of substituents on the acridine ring. alfa-chemistry.com
Classical electrophilic aromatic substitution (EAS) reactions on the acridine ring are often challenging due to a lack of sufficient regioselectivity, frequently resulting in mixtures of polyfunctionalized products. uni.lu Electrophiles typically attack the benzenoid rings, with a preference for the 2- or 7-positions, often leading to disubstitution. sigmaaldrich.com The electronic rearrangement of acridine, and especially its protonated form, generally favors electrophilic substitution at positions 2 and 4, or 7 and 5. uni.lu
The regioselectivity of electrophilic substitution can be influenced by existing substituents. For example, an electron-donating group at position 2 can enhance the regioselectivity of electrophilic substitution at position 1. uni.lu However, reactions like the action of chlorosulfonic acid on acridine are not entirely regioselective, producing a mixture of acridine-1-sulfonyl chloride and acridine-1,8-disulfonyl chloride in varying yields (e.g., 61% and 39%, respectively). uni.lu Protonation or alkylation of the acridine nitrogen can also modulate the reactivity and regiospecificity, particularly for functionalization at positions 4 and 5. uni.lu Nitration of acridine with nitric acid primarily yields 2- and 4-nitroacridine, along with minor quantities of dinitroacridines. cenmed.com Studies involving the bromination of acridine conjugates with N-bromosuccinimide (NBS) have shown that electrophilic aromatic substitution occurs predominantly at C-2 and C-7, even under conditions typically favoring radical processes, and this selectivity is solvent-dependent. sigmaaldrich.com Positions 3 and 6 are also susceptible to aromatic electrophilic substitutions, though overreactions are possible. alfa-chemistry.com
Redox Chemistry of Acridine and its Derivatives
Acridine's heterocyclic nature allows it to participate in various oxidation and reduction reactions, leading to different derivatives and ring transformations.
Acridine undergoes oxidation to yield several products depending on the oxidizing agent and conditions. A common oxidation pathway leads to the formation of acridone (B373769) (9(10H)-acridone), which can be achieved by oxidizing acridine with dichromate in acetic acid. sigmaaldrich.comzhanggroup.orgcenmed.com Acridone is also identified as a main photolysis product of acridine.
Under more vigorous oxidative conditions, such as treatment with potassium permanganate (B83412) in an alkaline medium, acridine undergoes oxidative ring cleavage, forming quinoline-2,3-dicarboxylic acid, also known as acridinic acid. fishersci.casigmaaldrich.comcenmed.comzhanggroup.orgcenmed.com Acridine can also be readily oxidized by peroxymonosulfuric acid to form acridine amine oxide. fishersci.cacenmed.com Furthermore, a dihydrodiol photoproduct of acridine has been observed to form through a singlet oxygen reaction. Direct oxidative ring-opening has also been noted in spiropyran derivatives containing an acridine substituent, where the stabilization of a phenoxyl radical drives the aromatization.
Acridine can be readily reduced to 9,10-dihydroacridines, also known as acridanes or leucoacridines. fishersci.cacenmed.comzhanggroup.orguni.lucenmed.com The selectivity of reduction products depends on the reducing agent used:
Zinc/Hydrochloric Acid (Zn/HCl): This combination selectively reduces the pyridine (B92270) ring of acridine, leading to the formation of 9,10-dihydroacridine (B10567). wikipedia.orgsigmaaldrich.comzhanggroup.org
Platinum/Hydrochloric Acid (Pt/HCl): In contrast, reduction with Pt/HCl results in the reduction of the benzene (B151609) rings of acridine. wikipedia.orgzhanggroup.org
Specific Reducing Agents: Strong reducing agents such as sodium, sodium amalgam, lithium, or lithium aluminum hydride are known to yield acridane (9,10-dihydroacridine). uni.lu
Catalytic Hydrogenation: This method can selectively reduce the benzene rings of acridine. sigmaaldrich.com
Metal Catalysts on Carbon/Alumina (B75360): Studies have shown that various metals adsorbed on carbon or alumina can catalyze the reduction of acridine, leading to different products with varying selectivities. For instance, Rh/C and Rh/Al₂O₃ predominantly yield totally reduced products like 1,2,3,4,5,6,7,8-octahydroacridine (B159204) (with selectivities of 92% and 99%, respectively). Pt/Al₂O₃ exhibits an 80% selectivity towards 9,10-dihydroacridine, which is higher than Pt/C (59%). Pd/C shows a slight selectivity towards 1,2,3,4-tetrahydroacridine (B1593851) (47%), while Pd/Al₂O₃ produces a mixture of 9,10-dihydroacridine and 1,2,3,4-tetrahydroacridine (47% and 38%, respectively). uni.lu
Potassium Cyanide: Reaction with potassium cyanide results in the formation of the 9-cyano-9,10-dehydro derivative. fishersci.cacenmed.com
One-electron reduction of acridine-1,8-dione in aqueous solution has been observed to form a transient radical anion (AD•-).
Table 1: Selective Reduction of Acridine
| Reducing Agent | Primary Product(s) | Selectivity/Target Ring | References |
| Zn/HCl | 9,10-Dihydroacridine | Pyridine ring reduction | wikipedia.orgsigmaaldrich.comzhanggroup.org |
| Pt/HCl | Reduced benzene rings | Benzene rings reduction | wikipedia.orgzhanggroup.org |
| Na, Na Amalgam, Li, LiAlH₄ | Acridane (9,10-Dihydroacridine) | N/A | uni.lu |
| Raney Ni, Cu Chromite | Acridane (9,10-Dihydroacridine) | N/A | uni.lu |
| Rh/C, Rh/Al₂O₃ | 1,2,3,4,5,6,7,8-Octahydroacridine | Highly selective (92-99%) | uni.lu |
| Pt/Al₂O₃ | 9,10-Dihydroacridine | 80% selectivity | uni.lu |
| KCN | 9-cyano-9,10-dehydro derivative | C9-addition | fishersci.cacenmed.com |
Acridine radical chemistry involves the formation, characterization, and reactivity of various acridine-based radical species, which are increasingly important in photoredox catalysis and synthetic transformations.
Formation and Characterization: Acridine radicals can be generated through the single-electron reduction of acridinium (B8443388) salts. A notable discovery is that of a neutral acridine radical, which has been extensively characterized. This radical exhibits an exceptionally potent photoreducing behavior, possessing a maximum excited-state oxidation potential of -3.36 volts versus a saturated calomel (B162337) electrode (SCE). This potential is comparable to that of elemental lithium, positioning it among the most powerful chemical reductants reported.
Spectroscopic, computational, and chemical studies indicate that this potent photoreducing capability arises from the formation of a twisted intramolecular charge-transfer (TICT) species. This TICT state enables the population of higher-energy doublet excited states upon light absorption (e.g., 390 nm), leading to its strong reducing properties.
Reactivity: The catalytically generated acridine radical acts as a potent single-electron reductant, facilitating chemical reactions that typically necessitate strong alkali metal reductants. This includes challenging transformations such as haloarene reduction and desulfonylation of sulfonamides.
Conversely, acridinium salts in their excited state function as potent single-electron oxidants, with reduction potentials exceeding +2.0 V versus SCE. These excited-state acridinium species are capable of oxidizing arenes and alkenes to generate reactive cation radicals.
Acridine radical cations, particularly 9-substituted derivatives, readily undergo hydrogen atom abstraction reactions. This reactivity is attributed to the localization of the odd electron in a p-orbital on the nitrogen atom, which imparts the hydrogen abstraction activity to the radical cation. The kinetics of such reactions, for example, between a 9-substituted acridine radical cation and cyclohexa-1,4-diene (CHD), conform to an EC mechanism (electron transfer followed by an irreversible first-order reaction). The products of these reactions include the protonated acridine substrate and dimer-substrate adducts of CHD.
Table 2: Key Properties of Acridine Radical Species
| Species | Type | Excited-State Oxidation Potential (vs. SCE) | Reactivity | References |
| Neutral Acridine Radical | Reductant | -3.36 V | Potent single-electron reductant, enables reactions typically requiring alkali metals. | |
| Acridinium Salt Excited State | Oxidant | > +2.0 V (reduction potential) | Potent single-electron oxidant, oxidizes arenes/alkenes to cation radicals. | |
| Acridine Radical Cation | Reactive intermediate | N/A | Undergoes facile hydrogen atom abstraction reactions. |
Computational and Theoretical Chemistry of Acridine
Quantum Chemical Modeling of Reactivity
Quantum chemical methods, including DFT and ab-initio approaches, are widely employed to model the reactivity of Acridine (B1665455) and its derivatives. These calculations help in determining initial electron distribution, local reactivity, and various quantum chemical parameters that influence chemical transformations. pcbiochemres.comresearchgate.net
Computational methods are instrumental in scrutinizing proposed reaction mechanisms, mapping reaction pathways, and identifying transition states to determine activation energies and energy barriers. For instance, Density Functional Theory (DFT) has been used to study aromatic nucleophilic substitution reactions on the C9 carbon of acridine, a reaction significant in various biological and medicinal applications. researchgate.net These studies can confirm that a thiol group, for example, attacks the aromatic core, activated by the nitrogen heteroatom, and replaces halogen or amino substituents via a well-defined Meisenheimer transition state. researchgate.net
The calculated free energy barriers for transformations involving acridine, such as the formation of formylacridine in degradation cascades, demonstrate good agreement with experimental data, validating the predictive power of these computational models. rsc.org The Fukui function, a concept from quantum chemistry, is also utilized to analyze chemical reactivity by predicting how a molecule responds to changes in electron density, thereby indicating areas of high reactivity. pcbiochemres.com Computational methods for finding transition states, like the Nudged Elastic Band (NEB) method, optimize the path connecting reactants and products, providing crucial insights into reaction mechanisms. ims.ac.jpacs.org
Computational studies have extensively investigated the influence of steric and electronic effects on the reactivity of Acridine. For acridine photocatalytic systems, mechanistic and computational studies have highlighted the role of steric effects in preventing deactivation of the catalyst by electrophiles at the N1 position and by radical intermediates at the C9 position. rsc.org A multivariate linear regression model has been developed to quantitatively describe the interplay between steric (e.g., percent buried volume of the C9 substituent) and electronic (e.g., sum of NBO spin densities on C9) parameters, correlating them with the observed photocatalytic reactivity of 9-substituted acridines. rsc.orgrsc.org
The reaction barrier in acridine reactions is significantly influenced by both the solvent and the nature of substituents on the aromatic system. researchgate.net For instance, in acridine-based gold(III)-N-heterocyclic carbene (NHC) complexes, computational experiments have been carried out to understand the ground state electronic structure and binding formation energy, explaining observed reactivity differences due to steric hindrance of bulky ligands. mdpi.comresearchgate.netnih.govresearchgate.net The acridine rings themselves play a key role in the crystal packing of solid structures through π–π stacking interactions, which can influence the stability and reactivity of these complexes. mdpi.comresearchgate.net
Spin density analysis is critical for understanding the electronic structure and reactivity of acridinyl radical intermediates. Computational studies, often employing DFT, are used to map the spin density distribution over the entire π-system of acridinyl radicals. This delocalization of spin density is a key factor contributing to the stability of these radical species. nii.ac.jp
For example, in studies of acridine photocatalysis, the spin density in the key acridinyl radical intermediate (HA) has been quantitatively incorporated into multivariate linear regression models to predict photocatalytic activity. rsc.orgrsc.orgresearchgate.net An inverse relationship between photocatalytic activity and the spin density term suggests that a more delocalized acridinyl radical may lead to a more efficient photocatalytic system. rsc.org Experimental electron spin resonance (ESR) spectra of acridinyl radicals, showing hyperfine coupling to nitrogen and hydrogen nuclei, can be nicely reproduced by computational simulations, confirming the effective spin delocalization. chemrxiv.org
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations are powerful tools for characterizing the dynamic behavior of Acridine, including its intermolecular interactions, adsorption processes, and complex formation in various environments. digitellinc.comresearchgate.netnih.gov
MD simulations provide detailed insights into how Acridine molecules interact with other molecules and surfaces. For instance, Acridine and its derivatives have been studied as corrosion inhibitors on aluminum surfaces. Computational approaches, including DFT and MD simulations, elucidate the molecular interactions governing adsorption processes, such as π-π interactions and electron donor properties of the nitrogen atom, which facilitate the formation of stable protective layers. pcbiochemres.com The binding energies of Acridine and its derivatives on aluminum surfaces have been computationally determined, indicating their effectiveness as inhibitors. pcbiochemres.com
Table 1: Binding Energies of Acridine and Derivatives on Al (110) Surface pcbiochemres.com
| Compound | Binding Energy (kcal/mol) |
| Acridine (ACD) | -39.918 |
| Acridine-2-Carboxylic Acid (ACA) | -53.042 |
| Acridine-2-Carbaldehyde (A2C) | -47.001 |
| 2-Ethyl-Acridine (2EA) | -46.319 |
Fully atomistic MD simulations have been used to characterize the dynamics of acridine orange at chromatographic interfaces, revealing details about diffusion coefficients and rotational reorientation times, and how these are influenced by solvent structure and surface properties. researchgate.net These simulations have shown that the diffusion coefficient of acridine orange can be significantly smaller at interfaces compared to bulk solvent. researchgate.net
Table 2: Diffusion and Rotational Reorientation of Acridine Orange at Interfaces (Example Data) researchgate.net
| Parameter | Value at Water/C18 Interface | Value in Bulk Water |
| Diffusion Coefficient (D) (x 10⁻⁴ cm²/s) | 0.022 | 0.087 |
| Rotational Reorientation Times (ps) | 20, 700 | 130, 740 (measured) |
Furthermore, MD simulations have explored the penetration of novel N-acridine thiosemicarbazones into lipid membranes, demonstrating differences in their localization within the lipid bilayer and the impact of cholesterol on their membrane penetration. nih.gov
Computational methods, particularly MD simulations coupled with DFT calculations, offer profound insights into the formation and stability of Acridine-containing complexes. Acridine rings are known to engage in π-π stacking interactions in the crystal packing of complexes, such as acridine-based gold(III)-NHC complexes, contributing to their structural stability. mdpi.comresearchgate.netnih.govresearchgate.net
In photocatalysis, mechanistic and computational studies have provided insights into the formation of acridine-carboxylic acid complexes, which are crucial for photoinduced proton-coupled electron transfer (PCET) processes. nih.govacs.org These studies reveal that acridine photocatalysts induce photodecarboxylation from the singlet excited state of these complexes. nih.gov
Molecular modeling, including coarse-grained MD simulations, has been used to study the interaction of fluorescent probes like 10-N-nonyl acridine orange (NAO) with bacterial plasma membranes. These simulations have successfully detected the formation of various NAO forms, including monomers, dimers, and stacks, with cardiolipin (B10847521) playing a central role in forming sandwich-like structures with NAO dimers and interlayered stacks with anionic lipids. researchgate.net The stability of these complexes can be attributed to various non-covalent interactions, including strong intermolecular hydrogen bonds, as seen in the association processes of drug-like compounds. mdpi.com
Table 3: Calculated Free Energy Barriers for Carbamazepine Transformations (Example) rsc.org
| Reaction Step | Calculated ΔG‡₂₉₃ (kJ mol⁻¹) | Experimental ΔG‡₂₉₃ (kJ mol⁻¹) |
| Chlorination of CBZ | 99.6 - 115.6 | 98.2 |
| Epoxidation of CBZ | 95.7 | - |
| Formation of Formylacridine | (Final product, thermodynamically stable) | - |
Interactions of Acridine with Biological Macromolecules: a Mechanistic and Structural Perspective
Interaction with Nucleic Acids: DNA and RNA
Acridine (B1665455) (PubChem CID: 9215) and its derivatives are well-known for their ability to interact with nucleic acids through various binding modes, primarily intercalation. These interactions are crucial for their biological effects, including their historical use as mutagens and their application in chemotherapy.
Intercalation Mechanisms and Binding Modes
The primary mode of interaction between Acridine and double-stranded nucleic acids (DNA and RNA) is intercalation. This process involves the insertion of the planar aromatic acridine chromophore between adjacent base pairs of the nucleic acid helix researchgate.netmdpi.commdpi.comceon.rsoup.comresearchgate.netrsc.orgresearchgate.netnih.gov. This insertion is largely driven by hydrophobic interactions and π-π stacking between the acridine ring system and the nucleobases researchgate.netmdpi.comrsc.org.
Beyond intercalation, Acridine can also engage in other binding modes:
Electrostatic Binding: Cationic acridine molecules can bind externally to the negatively charged phosphate (B84403) backbone of nucleic acids mdpi.comrsc.orgresearchgate.net. This mode is particularly relevant at higher dye concentrations or with single-stranded nucleic acids mdpi.comrsc.org.
Groove Binding: While intercalation is dominant, some acridine derivatives, especially those with specific side-chain substitutions, can also interact within the major or minor grooves of the DNA helix mdpi.comrsc.org.
Intercalation leads to structural changes in the DNA, including unwinding of the double helix and an increase in its length mdpi.comresearchgate.net. These changes can disrupt essential cellular processes such as DNA replication and transcription, which is the basis for the biological activity of many acridine-based drugs mdpi.comnih.govontosight.ai. For instance, acridine orange, a derivative, can bind to DNA by intercalation and RNA via electrostatic attractions wikipedia.org. Depending on concentration and binding mode, acridine orange exhibits different fluorescence, with green emission when intercalated into double-stranded DNA and red emission when bound externally to single-stranded nucleic acids or RNA mdpi.comresearchgate.netresearchgate.netwikipedia.orgthermofisher.com.
Specificity for DNA/RNA Sequences (e.g., GC-rich regions)
Acridine and many of its derivatives generally exhibit a preference for binding to guanine-cytosine (GC)-rich regions within double-stranded DNA researchgate.netresearchgate.netdigitallibrary.co.in. This selectivity is attributed to favorable stacking interactions and potential hydrogen bonding with the GC base pairs digitallibrary.co.in. Studies have shown that the interaction of acridines with GC sequences can be stronger than with adenine-thymine (AT) sequences researchgate.netdigitallibrary.co.in. For example, 9-aminoacridine (B1665356) has been found to stack preferably with AT sequences in some computational models, but many acridine analogues are known to intercalate within GC-rich regions digitallibrary.co.in.
However, the sequence specificity can be influenced by the presence and nature of substituents on the acridine chromophore. For instance, an acridine-linked peptide containing the SPKK motif showed AT-selectivity, with binding sites restricted to alternating AT-sequences proximal to GC-rich regions, disfavoring homooligomeric runs of A and T nih.gov. This indicates that side-chain interactions can guide the acridine moiety to specific sequences mdpi.comnih.gov.
Binding Affinity and Stoichiometry Determination
The binding affinity of Acridine derivatives to nucleic acids is a critical parameter in understanding their biological potency. Various spectroscopic and calorimetric techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC), are employed to determine binding constants and stoichiometry researchgate.netrsc.orgnih.govmdpi.comstrategian.commdpi.comcaltech.edunih.gov.
Binding constants (Kb) for acridine derivatives interacting with calf-thymus DNA (ctDNA) have been reported across a range, typically indicating moderate to high affinity. For example:
Amsacrine-DNA complex: Kb = 1.2 × 104 M−1 mdpi.com.
3,6-bis(3-alkylguanidino)acridines with ctDNA: Kb ranging from 1.25 × 105 to 5.26 × 105 M−1 mdpi.com.
Novel acridine-thiosemicarbazone derivatives with ctDNA: Kb ranging from 1.74 × 104 to 1.0 × 106 M−1 mdpi.com.
Acridine orange (AO) with calf-thymus DNA: KAO = 2.69 × 104 M−1 strategian.com.
Acridine N-acylhydrazone derivatives with ctDNA: Kb values around 3.18 × 103 M−1 for the most active compound mdpi.com.
The stoichiometry of binding can vary. For instance, acridine orange at high binding densities forms complexes with double-stranded DNA with a 1:1 (dye/phosphate) stoichiometry nih.gov. For acridine-peptide conjugates interacting with RNA, studies often reveal biphasic transitions, with Kd values determined from the first transition nih.govcaltech.edu. For example, a full-length peptide-acridine conjugate displayed substantially improved RNA-binding affinity (~80-fold; Kd ~ 15 pM) relative to the peptide alone (Kd ~ 1.2 nM) nih.gov.
Table 1: Representative Binding Affinities of Acridine Derivatives to DNA/RNA
| Compound Class / Derivative | Nucleic Acid Target | Binding Constant (Kb or Kd) | Reference |
| Amsacrine (B1665488) | ctDNA | 1.2 × 104 M−1 | mdpi.com |
| 3,6-bis(3-alkylguanidino)acridines | ctDNA | 1.25 × 105 to 5.26 × 105 M−1 | mdpi.com |
| Acridine-thiosemicarbazone derivatives | ctDNA | 1.74 × 104 to 1.0 × 106 M−1 | mdpi.com |
| Acridine Orange (AO) | ctDNA | 2.69 × 104 M−1 | strategian.com |
| Acridine N-acylhydrazone derivatives | ctDNA | ~3.18 × 103 M−1 | mdpi.com |
| Acridine-λ N22 peptide conjugate | boxB RNA | ~15 pM (Kd) | nih.gov |
Influence of Acridine Structure and Substitution on Interaction
The structural modifications and substitutions on the acridine core significantly influence its interaction with nucleic acids, affecting binding affinity, sequence specificity, and biological activity.
Planar Core: The planar tricyclic structure of acridine is essential for its intercalative binding mode mdpi.comresearchgate.netrsc.org.
Side-Chain Substitutions: The nature and position of substituents on the acridine ring play a crucial role. For instance, substitution at the C5 position of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) significantly enhances DNA binding affinity and energetics, suggesting that these substituents direct both thermodynamic mechanisms and molecular interactions nih.gov.
Amino Groups: The presence of ionizable amino moieties in the side chain can help "anchor" the acridine after intercalation, contributing to stronger binding oup.com. For example, a 9-amino group in acridine derivatives has been shown to be essential in modulating the acidity and RNA-activating ability acs.org.
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups (EWG) or electron-donating groups (EDG) on the acridine moiety can influence its DNA binding capabilities and anticancer activity rsc.org. Compounds with 7- or 8-substituted acridine moieties by an electron-donating group were found to be more active rsc.org.
Polyintercalation: Linking multiple acridine units in one molecule can lead to polyintercalation, enhancing binding to nucleic acids researchgate.net. This strategy is employed to improve the selectivity and activity of intercalating drugs mdpi.com.
Linker Length and Flexibility: In conjugates, the linker connecting acridine to another moiety (e.g., a peptide) can be critical. For acridine-peptide conjugates, the structural context of acridine presentation, including linker flexibility, was found to be critical for enhanced RNA binding affinity and specificity nih.gov.
Acridine Interactions with G-Quadruplex Structures
Guanine-rich DNA and RNA sequences can fold into unique four-stranded structures known as G-quadruplexes (G4s), which are increasingly recognized as important therapeutic targets, particularly in cancer biology researchgate.netmdpi.comcern.ch. Acridine derivatives have been extensively studied for their ability to interact with and stabilize these structures.
Stabilization and Conformational Changes Induced by Acridine Binding
Acridine compounds, especially 9-aminoacridines, show selective binding for G-quadruplex sequences researchgate.net. The interaction is primarily driven by π-π stacking interactions between the planar acridine chromophore and the G-tetrads (planar association of four guanines stabilized by Hoogsteen hydrogen bonds) at the termini of the quadruplex structure researchgate.netmdpi.commdpi.comcsic.esmdpi.com. Electrostatic interactions involving positively charged groups on the acridine molecule and the G-quadruplex backbone also contribute to binding and stabilization mdpi.comcsic.esmdpi.com.
The binding of acridine derivatives to G-quadruplexes typically leads to their stabilization. This stabilization is often assessed by measuring changes in the melting temperature (Tm) of the G-quadruplex in the presence of the ligand cern.ch. Ligands that selectively bind and stabilize G-quadruplexes are of significant interest as potential anticancer drugs, as G4 structures are found in telomeres and oncogene promoter regions mdpi.comcern.ch.
Acridine binding can also induce conformational changes in G-quadruplex structures. For example, the crystal structure of a human telomeric RNA (TERRA) quadruplex-acridine complex revealed significant loop conformational changes compared to the native TERRA quadruplex acs.org. These changes involve the UUA loops being held in specific conformations by multiple hydrogen bonds, actively participating in binding the acridine molecules acs.org. Computational and experimental studies have shown that some acridine orange derivatives interact with G4 structures via π-π stacking and groove/loop interactions, leading to strong stabilization mdpi.com.
Enzymatic Modulation by Acridine Derivatives
Acridine derivatives are well-known for their ability to modulate the activity of various enzymes, particularly topoisomerases and RNA polymerases, which are vital for nucleic acid metabolism.
Topoisomerase Inhibition Mechanisms
Acridines and their derivatives are potent inhibitors of DNA topoisomerases I and II, enzymes essential for maintaining DNA topology during cellular processes like replication, recombination, and transcription nih.govwikipedia.orguni.lufishersci.cawikipedia.orgmacsenlab.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comuni.luinnexscientific.comnih.gov. Topoisomerase inhibitors are broadly categorized into "topoisomerase poisons" and "catalytic inhibitors" based on their mode of action nih.govfishersci.figuidetomalariapharmacology.org.
Topoisomerase poisons, such as amsacrine (m-AMSA), stabilize the topoisomerase-DNA cleavage complex, leading to DNA double-strand breaks. This ternary complex formation inhibits DNA replication, generates double-strand breaks, and ultimately induces cell death nih.govmacsenlab.comsigmaaldrich.comfishersci.fitocris.comuni.lu. Amsacrine, an acridine derivative, is historically significant as the first drug demonstrated to function as a topoisomerase II poison macsenlab.comuni.lu. Its planar fused ring system intercalates into the DNA of tumor cells, altering major and minor groove proportions wikipedia.orgtocris.com.
In contrast, catalytic inhibitors decrease the enzyme's activity by preventing the formation of the enzyme-DNA complex, either by obstructing DNA binding or by preventing the enzyme from cleaving DNA nih.govguidetomalariapharmacology.org. Novel acridine-based compounds have been identified as catalytic inhibitors of human topoisomerase II, meaning they inhibit the enzyme's catalytic activity without inducing DNA cleavage or forming covalent topoisomerase-DNA complexes, unlike topoisomerase poisons fishersci.figuidetomalariapharmacology.org. Some 3,9-disubstituted acridines have also been found to inhibit both topoisomerase I and topoisomerase IIα, with studies suggesting that the inhibition is caused by the derivative binding to the DNA molecule rather than directly inhibiting the enzyme itself fishersci.ca. The ability of acridine compounds to intercalate into DNA is a primary factor in their topoisomerase inhibitory activity nih.govwikipedia.orguni.luwikipedia.orgtocris.comlabdisposable.com.
Impact on DNA Replication and Transcription
The DNA intercalating ability of acridines also extends to impacting fundamental cellular processes like DNA replication and transcription. By inserting themselves between DNA base pairs, acridine compounds can inhibit the in vivo synthesis of nucleic acids, thereby blocking DNA replication wikipedia.orgfishersci.fi.
Furthermore, acridine derivatives have been shown to inhibit RNA polymerases, including RNA Polymerase I (Pol I) and RNA Polymerase II (Pol II) wikipedia.orgnih.govontosight.aiuni.luthermofisher.com. For example, 9-aminoacridine (9AA) is highly efficient in blocking RNA Pol I transcription, causing a rapid decrease in ribosomal RNA (rRNA) levels and inducing nucleolar stress wikipedia.orguni.lu. BMH-21, an acridine-like quinazolinone, acts as a DNA intercalator that blocks Pol I transcription by inhibiting various stages, including initiation, promoter escape, and elongation nih.gov. Some acridines primarily inhibit RNA synthesis by preventing the enzyme's binding to DNA ontosight.ai. Quinacrine, an aminoacridine derivative, has also been reported to induce nucleolar stress in cultured cancer cells wikipedia.org. JP-1302, a drug with a 9-aminoacridine structural scaffold, inhibits RNA Pol I transcription and RNA Pol II phosphorylation uni.lu.
Physicochemical Aspects of Biological Interactions
The biological interactions of acridines are deeply rooted in their physicochemical properties, which dictate their binding modes and subsequent effects on macromolecules.
Fluorescence Quenching Studies in Macromolecule Complexes
Fluorescence quenching is a widely employed technique to investigate the formation of complexes between acridines and biological macromolecules, particularly nucleic acids labdisposable.comnih.govwikipedia.orgfishersci.cafishersci.comfishersci.notocris.comtristains.comspacorporation.innih.govnih.govwikipedia.org. The fluorescence of acridine compounds, such as acriflavine (B1215748) and acridine orange, is significantly quenched upon binding to nucleic acids, indicating complex formation nih.govwikipedia.orgfishersci.cafishersci.comtocris.comspacorporation.innih.gov. This quenching can occur through various mechanisms, including the displacement of a pre-bound fluorescent dye (e.g., ethidium (B1194527) from DNA by acridines) fishersci.no.
The extent of fluorescence quenching and the calculated quenching constants provide valuable insights into the binding affinity of acridines to DNA tristains.comnih.gov. Studies using fluorescence quenching have helped differentiate between binding modes, such as intercalative binding where the acridine inserts between DNA base pairs, and external electrostatic binding to the DNA surface fishersci.comtocris.comnih.gov. The ionic strength of the medium can influence the quenching, reflecting the nature of the interactions involved spacorporation.in.
Role of Electrostatic and Hydrophobic Interactions
Acridines interact with biological macromolecules through a combination of non-covalent forces, including electrostatic, hydrophobic, hydrogen bonding, and van der Waals interactions wikipedia.orglabdisposable.comnih.govnih.govnih.gov. Electrostatic forces play a significant role, particularly in the binding of positively charged acridines like 9-aminoacridine to DNA nih.govnih.gov. The sensitivity of binding affinity to the ionic strength of the medium further supports the involvement of electrostatic interactions nih.gov.
Influence of Dimerization on Binding and Fluorescence
The dimerization and higher-order aggregation of acridine compounds significantly influence their binding characteristics to biological macromolecules and their fluorescent properties. This phenomenon is critical for understanding their mechanism of action and for designing new fluorescent probes and drugs.
Dimerization and Fluorescence Quenching
In aqueous solutions, acridine derivatives, including acridine itself, tend to self-associate, forming dimers and larger aggregates nih.govrsc.orgacs.org. This aggregation is a concentration-dependent process and can be influenced by factors such as ionic strength and pH rsc.orgresearchgate.net. For instance, proflavine (B1679165) (3,6-diaminoacridine), an acridine derivative, forms dimers in pH 4 buffer solutions rsc.org.
A common consequence of this dimerization, especially the formation of H-aggregates (where molecules stack roughly vertically), is a significant quenching of fluorescence rsc.orgrsc.orgresearchgate.netnih.govgoogle.comgoogle.com. This quenching occurs because the electronic excitation energy of the individual acridine molecules is dissipated into vibrational modes within the aggregated structure, rather than being emitted as light google.com. For example, dimeric acridine orange (AO) dyes exhibit minimal fluorescence in aqueous solutions due to intramolecular aggregation that effectively quenches their fluorescence nih.gov. Studies on proflavine's self-quenching mechanism suggest it involves both the formation of non-fluorescent dimers in the ground state (static quenching) and the dynamic quenching caused by the diffusion of excited and ground-state monomers to form an excited dimer that is incapable of emission rsc.org.
Fluorescence Enhancement Upon Binding to Macromolecules
A notable characteristic of certain dimeric acridine dyes is their "light-up" property upon interaction with biological macromolecules, particularly nucleic acids nih.govgoogle.comgoogle.com. While often weakly fluorescent in their aggregated or dimeric state in solution, these dyes show a substantial increase in fluorescence intensity when they bind to DNA or RNA nih.govgoogle.comgoogle.com. This enhancement is typically attributed to the disaggregation of the dye or a conformational change (e.g., the opening of a hairpin-like structure in intramolecular dimers) upon binding, which reduces the self-quenching effect nih.govgoogle.comgoogle.com. This property makes them valuable as highly sensitive fluorescent probes for detecting and quantifying nucleic acids nih.govgoogle.com. For instance, a dimeric acridine orange dye (AOAO-7) demonstrates significantly lower background fluorescence and markedly higher fluorescence upon binding to DNA compared to its monomeric counterpart google.com.
Influence on Binding Affinity and Mode
Dimerization also plays a crucial role in dictating the binding affinity and mode of acridine compounds to biological macromolecules:
High Affinity of Dimers : Acridine homodimers, for example, exhibit a remarkably high affinity for AT-rich regions of nucleic acids medchemexpress.com.
Distinct Binding Modes : Acridine dyes can interact with DNA via different mechanisms depending on their aggregation state. Monomeric acridine molecules typically bind by intercalation, inserting themselves between the base pairs of double-stranded nucleic acids, which often results in a green (orthochromatic) fluorescence emission mdpi.comscbt.com. In contrast, aggregated forms of acridine dyes tend to bind externally to the nucleic acid backbone, which can lead to a red (metachromatic) emission mdpi.comoup.com.
Kinetic Considerations : The kinetics of acridine-DNA interaction are also influenced by dimerization. For Acridine Orange, studies have revealed a branched mechanism involving both outside "dimerization" on the DNA surface and intercalation. The presence of pre-bound dimers can considerably retard the subsequent intercalation process, especially at low DNA phosphate-to-dye (P/D) ratios oup.com. Kinetic investigations of acridine dimers binding to DNA, such as poly[d(A-T)-d(A-T)], indicate that the dissociation rate from DNA is a critical factor, and their fluorescence parameters can vary depending on the DNA sequence acs.org.
Specificity for DNA Structures : Acridine oligomers, including dimers and trimers, have demonstrated a preferential affinity for specific DNA secondary structures, such as G-quadruplexes and parallel triplexes nih.gov. Upon binding to these structures, pronounced changes in their fluorescence spectra are observed, which can be utilized to determine binding constants nih.gov. For example, an acridine dimer showed a dramatic increase in fluorescence intensity around 360 nm when G-quadruplex DNA sequences were added nih.gov.
Detailed Research Findings and Data
Research has quantified some of the thermodynamic and binding characteristics related to acridine dimerization and its interaction with nucleic acids.
Table 1: Thermodynamic Parameters for Proflavine Dimerization in pH 4 Buffer
| Parameter | Value | Reference |
| Heat of Dimerization (ΔH°) | -5.5 ± 0.5 kcal mol⁻¹ | rsc.org |
| Entropy Change (ΔS°) | -6 cal mol⁻¹ deg⁻¹ | rsc.org |
| Equilibrium Constant (K) | ~500 L mol⁻¹ (at 25°C) | rsc.org |
This data indicates that the dimerization of proflavine is an exothermic process, driven by both enthalpy and entropy, leading to a stable dimeric form in solution rsc.org.
Table 2: Binding Constants (log K) of Acridine Oligomers with DNA Structures
| Compound (Acridine Oligomer) | DNA Structure (Example) | log K (Binding Constant) | Fluorescence Change upon Binding | Reference |
| Dimer 1 | 24bcl (G-quadruplex) | 4-6 (order of magnitude) | Dramatic increase around 360 nm | nih.gov |
| Dimer 1 | HT24 (G-quadruplex) | 4-6 (order of magnitude) | Dramatic increase around 360 nm | nih.gov |
| Dimer 1 | cmyc (G-quadruplex) | 4-6 (order of magnitude) | Dramatic increase around 360 nm | nih.gov |
| Dimer 1 | TC triplex | Some affinity | Not specified | nih.gov |
| Dimer 1 | Duplex ds26 | No affinity | Not specified | nih.gov |
| Compounds 2, 3, 4 (Dimers/Trimers) | G-quadruplexes | 4-6 (order of magnitude) | Similar increases | nih.gov |
These findings highlight the strong affinity of acridine oligomers for G-quadruplex DNA structures, which is accompanied by a significant enhancement in their fluorescence, making them effective probes for these specific nucleic acid conformations nih.gov.
The interplay between acridine dimerization, its impact on intrinsic fluorescence, and the subsequent changes upon binding to biological macromolecules underscores the complex but predictable behavior of these compounds, enabling their tailored application in various scientific and biomedical fields.
Acridine in Coordination and Supramolecular Chemistry
Acridine (B1665455) as a Ligand in Transition Metal Complexes
Acridine and its derivatives serve as versatile ligands, capable of forming stable complexes with various transition metals. The coordination behavior is significantly influenced by the acridine core's inherent properties and the nature of appended donor groups.
The synthesis of acridine-based ligands often involves incorporating the acridine core into multidentate frameworks, such as pincer ligands. A prominent class is the acridine-based PNP pincer ligands, which typically feature a central acridine nitrogen flanked by two phosphinomethyl (CH₂PR₂) arms wikipedia.orgnih.gov. For instance, the acridine-based PNP-pincer Ru complex, RuHCl(CO)(A-iPr-PNP) where A-iPr-PNP is 4,5-bis-(diiso-propylphosphinomethyl)acridine, is synthesized by reacting 4,5-dibromomethyl acridine with PHiPr₂ in methanol, followed by complexation with RuHCl(CO)(PPh₃)₃ wikipedia.orghznu.edu.cn.
Another example includes the design of a tridentate ligand featuring an acridine core and pyrazole (B372694) rings, namely 2,7-di-tert-butyl-4,5-di(pyrazol-1-yl)acridine (Ligand L) citeab.comnih.gov. Acridine-based Schiff base ligands have also been synthesized via the condensation of salicylaldehyde (B1680747) with diamino organic groups like acridine yellow or diaminoacridine tristains.com. Furthermore, a facile synthetic approach for acridine-based nickel(II) complexes involves a metal-mediated rearrangement of diphenylamine (B1679370) derivatives, leading to novel pentadentate nickel(II) compounds featuring acridine-based Schiff-base ligands hznu.edu.cntristains.com. Acridine-based (S,N,S) pincer ligands, such as 4,5-bis(phenylthiomethyl)acridine, are synthesized through the reaction of in situ generated PhS⁻ with 4,5-bis(bromomethyl)acridine (B1609840) ctdbase.org.
Characterization of these ligands and their metal complexes typically employs a range of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming ligand structure and coordination, with characteristic shifts observed upon complexation. For example, the ³¹P signal for an acridine-based PNP ruthenium complex appears at 69.35 ppm, and the 9H acridine ring proton at 8.2 ppm in ¹H NMR wikipedia.org.
X-ray Crystallography: Single crystal X-ray diffraction provides definitive structural authentication, revealing coordination geometries and bond lengths wikipedia.orgnih.govciteab.comtristains.comtristains.comctdbase.orgnih.govnih.govnih.gov.
Infrared (IR) Spectroscopy: Used to identify functional groups and changes upon metal coordination tristains.comnih.govnih.govchem960.com.
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular weights and composition of the complexes in solution tristains.comctdbase.orgnih.govnih.gov.
Cyclic Voltammetry: Used to evaluate electrochemical properties, including redox potentials and HOMO-LUMO energy gaps citeab.comchem960.com.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: Provide theoretical insights into electronic structures, excited states, and bonding characteristics nih.govchem960.comuni.ludtu.dk.
Acridine ligands exhibit diverse coordination modes and geometries depending on the metal center and the presence of additional donor atoms.
Tridentate Pincer Coordination: Acridine-based PNP pincer ligands typically coordinate in a tridentate fashion, utilizing the central acridine nitrogen and two flanking phosphine (B1218219) donors wikipedia.orgnih.gov. Ruthenium(II) complexes with these ligands often adopt a distorted octahedral geometry wikipedia.org.
Facial (fac) and Meridional (mer) Coordination: In some tridentate acridine-based ligands, particularly those with pyrazole rings, both facial and meridional coordination modes have been observed. For instance, a novel tridentate ligand (L) featuring an acridine core and pyrazole rings formed two ruthenium(II) complexes: a homoleptic complex RuL₂₂, which exhibited facial coordination, and a heteroleptic complex Ru(tpy)L₂, where the terpyridine (tpy) ligand imposed a meridional coordination of L citeab.comnih.gov.
Bidentate Coordination: Interestingly, for some first-row transition metals like iron and nickel, acridine-based PNP pincer ligands have been found to adopt a bidentate P,P-chelated coordination mode, where the acridine nitrogen atom does not coordinate to the metal center. This leads to the formation of "diphos-type" complexes with unusually large cis and trans bite angles.
N-donor and Chelate Coordination: Acridine can coordinate through its endocyclic nitrogen atom. In 4-hydroxyacridine, the ligand can act as a chelating ligand, bonding to nickel through both its nitrogen and oxygen atoms nih.govnih.gov. Acridine Orange, a derivative, has been shown to coordinate to palladium(II) and platinum(II) through its endocyclic nitrogen atom nih.govnih.gov.
Distorted Geometries: Many acridine metal complexes exhibit distorted coordination geometries, such as distorted tetrahedral or square planar, due to the rigid and planar nature of the acridine core and steric demands of substituents tristains.com.
The electronic structure and bonding in acridine metal complexes are crucial for understanding their reactivity and photophysical properties. Theoretical investigations, primarily using DFT and TD-DFT calculations, have provided significant insights.
Molecular Orbitals: In many acridine pincer ligand-based Ru(II) and Rh(III) complexes, the lowest unoccupied molecular orbitals (LUMOs) are predominantly composed of the acridine π* orbitals, while the highest occupied molecular orbitals (HOMOs) primarily consist of metal d orbitals nih.govchem960.comuni.lu. This orbital alignment is fundamental for charge transfer phenomena.
Bonding Nature: Quantum Theory of Atoms in Molecules (QTAIM) studies have been used to analyze the bonding nature, for example, between the metal atom and a fluorine atom in acridine pincer complexes, revealing strong interactions despite a lack of covalent character in some cases nih.govuni.lu.
Redox Noninnocence: Acridine-based pincer complexes of 3d metals (e.g., Ni, Co, Fe, Mn) can exhibit redox noninnocent behavior, where the ligand itself participates in redox processes, leading to unique reactivities such as dimerization at the C9 position of the acridine ring.
Metal-to-ligand charge transfer (MLCT) transitions are a significant feature of acridine metal complexes, particularly those involving d-block metals.
Electronic Transitions: MLCT transitions occur when an electron is promoted from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO) nih.govchem960.comuni.lu. This is commonly observed in complexes where the acridine ligand possesses low-lying π* orbitals citeab.comnih.govchem960.comuni.lu.
Spectroscopic Signatures: MLCT bands typically appear in the visible to near-infrared region of the electronic absorption spectra. For instance, a ruthenium(II) complex with an acridine-pyrazole ligand shows a moderately intense MLCT absorption spanning from 500 nm to 820 nm, with maxima attributed to Ru-to-pyrazole ring and Ru-to-lowest acridine π* orbitals transitions citeab.com. Similarly, a W(0) complex with a 4,5-bis(diphenylphosphino)acridine (PNP) ligand exhibits a very low energy W → π*(acridine) MLCT absorption band ranging from 500 nm to over 900 nm chem960.com.
Photophysical Implications: MLCT phenomena can significantly influence the photophysical properties of these complexes, including their luminescence. While some acridine complexes show luminescence, others may be non-emissive due to efficient non-radiative decay pathways or intersystem crossing to dark charge-transfer states citeab.comnih.govchem960.comdtu.dk. For example, the intrinsic π–π* fluorescence of acridine, which is weak in its free form, can be significantly enhanced in two-coordinate Cu(I) and Ag(I) complexes by coordinating through the acridine's lone pair, achieving photoluminescent quantum yields approaching 50%.
Applications of Acridine Metal Complexes in Catalysis
Acridine metal complexes, especially those featuring pincer ligands, have emerged as potent catalysts in various organic transformations, often exhibiting unique reactivities due to metal-ligand cooperation.
Acridine-based transition metal complexes catalyze a range of sustainable organic reactions, distinguishing them from traditional pincer complexes wikipedia.org.
Alcohol Transformations:
Selective Amination of Alcohols: Acridine-based PNP-pincer Ru complexes, such as RuHCl(CO)(A-iPr-PNP), are highly effective in catalyzing the selective coupling of primary alcohols with ammonia (B1221849) to yield primary amines wikipedia.orghznu.edu.cn. This is a significant green chemistry transformation.
Conversion to Acetals and Esters: The same ruthenium pincer complex can also catalyze the direct conversion of primary alcohols to acetals and esters under neutral conditions hznu.edu.cn.
N-Heteroaromatic Synthesis: Acridine-based ruthenium(II) complexes have been employed in the direct preparation of N-heteroaromatics, including N-substituted pyrroles and pyrazine (B50134) derivatives, through the dehydrogenative coupling of diols hznu.edu.cn.
Hydroboration and Borylation:
Alkyne Hydroboration: Acridine-based copper(I) PNP pincer complexes have demonstrated catalytic viability in the hydroboration of alkynes.
Borylation of Aryl Halides: These copper(I) complexes are also effective catalysts for the borylation of aryl halides.
Cross-Coupling Reactions:
Palladium-Catalyzed Cross-Coupling: Phosphinoacridine bidentate ligands, when complexed with palladium, enable visible-light-induced cross-coupling reactions of aryl halides with carboxylic acids. The electron-accepting acridine moiety is believed to create an electron-deficient metal center, promoting reductive elimination via MLCT in the excited state. This represents a rare example of photoinduced reductive elimination on palladium(II) complexes.
Other Catalytic Activities:
Acridine-based metal complexes have also been explored for hydrogen evolution reactions (HER), with a nickel(II) complex showing moderate HER activity hznu.edu.cntristains.com.
Some acridine-based pincer complexes have been investigated for their ability to activate H₂ gas and react with reducing agents, highlighting their potential in developing new catalytic systems that support both metal-centered and ligand-centered reactivity nih.gov.
Acridinium (B8443388) salts, which are oxidized forms of acridine, have been developed as organic photocatalysts for various organic transformations, including reductive dehalogenation of aryl halides and detosylation of amines, offering sustainable alternatives to transition-metal photocatalysts.
The unique reactivities of acridine-based complexes, often attributed to the fluxionality of the central N-donor and the ability to undergo aromatization-dearomatization processes, allow them to catalyze reactions that are not achievable with traditional pincer complexes wikipedia.org.
Fluxionality and Metal-Ligand Cooperation in Catalytic Cycles
Acridine-based PNP pincer complexes are notable in coordination chemistry for their distinct fluxionality and reactivity patterns, which differentiate them from other pincer complexes like those based on pyridine (B92270) or (R2PCH2CH2)2NH ligands. rsc.orgresearchgate.net These complexes have found application in sustainable (de)hydrogenation reactions, including CO2 reduction and the development of H2 carrier systems. rsc.orgresearchgate.net
A significant characteristic of these systems is the observation of "long-range" metal-ligand cooperation. This phenomenon involves an interaction between the distal C9 position of the acridine moiety and the metal center. In ruthenium-acridine pincer complexes, this cooperation facilitates H2 splitting and a concomitant dearomatization of the acridine backbone. acs.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that this process involves the formation of a ruthenium dihydride intermediate, where the C9 of the bent acridine ligand is in close proximity to a hydride ligand, followed by a through-space hydride transfer. acs.orgresearchgate.net
The unique reactivities of acridine-based complexes enable them to catalyze various sustainable transformations that traditional pincer complexes often cannot. These include the selective amination of primary alcohols using ammonia, the synthesis of N-heteroaromatic compounds from alcohols and ammonia, and oxidation reactions with water that lead to H2 liberation. rsc.org Furthermore, these complexes exhibit high stability, even at elevated temperatures (e.g., 160 °C), and demonstrate enhanced catalytic activities compared to their pyridine-based counterparts in certain reaction conditions. rsc.org Beyond coordination complexes, acridine photocatalysis has emerged as a platform for direct decarboxylative functionalization, such as the tricomponent construction of α-branched amines, which is enabled by a synergistic interplay with copper and Brønsted acid catalytic cycles. nih.gov
Supramolecular Assemblies Involving Acridine
Acridine serves as a versatile building block in the construction of diverse supramolecular assemblies, forming co-crystals and other intricate architectures through various non-covalent interactions. nih.goviucr.orgresearchgate.net
Design and Synthesis of Acridine-Based Supramolecular Systems
The strategic placement of acridine appendages can effectively direct the self-assembly of aromatic foldamer helices in the solid state. This guidance leads to the formation of ordered structures, such as discrete dimers or one-dimensional (1D) arrays, primarily driven by aromatic stacking interactions. nih.govuni-muenchen.de In solution, the presence of metal ions, such as Pd(II), can further influence self-assembly. Metal coordination at the acridine units can override other forces, leading to the formation of novel metal-mediated multihelical self-assemblies, including macrocycles. nih.govuni-muenchen.de
Acridine derivatives have also been utilized in the design of self-assembled monolayers (SAMs). For instance, a dimethyl acridine-based SAM, [2-(9,10-dihydro-9,9-dimethylacridine-10-yl)ethyl]phosphonic acid (2PADmA), has been synthesized for use as a hole transport layer in inverted perovskite solar cells. This SAM can modulate perovskite crystallization, enhance carrier transport, passivate defects, and reduce nonradiative recombination, contributing to improved device efficiency and stability. perovskite-info.com
Mechanochemical synthesis offers another route for preparing acridinium/acridine derivatives, which then form supramolecular frameworks through a variety of strong and weak intermolecular interactions, including N‒H…Cl, O‒H…N, O‒H…Cl, C‒H…Cl, C‒H…O, C‒H…π, and π…π interactions. researchgate.net Additionally, supramolecular magnetic modified chitosan (B1678972) has been designed as an organocatalyst for the synthesis of acridine-1,8-diones. rsc.orgrsc.org Acridine orange derivatives are also known to self-assemble into H-aggregates at the air/water interface, demonstrating their utility in interfacial supramolecular chemistry. acs.orgfigshare.com
Role of π-π Stacking Interactions in Molecular Packing
π-π stacking interactions are a fundamental driving force in the molecular packing and stabilization of acridine-containing co-crystals and supramolecular structures. nih.goviucr.orgresearchgate.netacs.orgrsc.orgresearchgate.netmdpi.comjlu.edu.cnresearchgate.net In co-crystals involving acridine and other molecules, such as 3-chlorothiophene-2-carboxylic acid, both acridine-acridine stacking and acridine-thiophene C-H…π interactions have been observed. nih.goviucr.org
Acridine's planar aromatic surface provides an increased surface area that favors the stacking of π-frameworks at van der Waals separation, typically around 3.5 Å. acs.org Studies on acridinium/acridine derivatives reveal that the energy contribution from π-π contacts is significantly stronger compared to other weak intermolecular interactions. researchgate.net This strong interaction can lead to the formation of extended structures, such as one-dimensional infinite columns based on intermolecular π-π interactions in 10-methyl-benzoacridine crystals, or infinitely extending offset stacking of acridine molecules in crystal structures. researchgate.netjlu.edu.cn
Beyond structural integrity, π-π stacking interactions, often in conjunction with hydrogen bonds, play a crucial role in stabilizing co-crystals, as seen in complexes of fenamic acids with acridine. mdpi.com Furthermore, the regulation of π-π stacking interactions in multicomponent crystals can influence physiochemical properties, including solubility and cell membrane permeation, highlighting their importance in crystal engineering and drug development. acs.org
Integration of Optical and Magnetic Properties in Multifunctional Complexes
The integration of optical and magnetic properties in acridine-based complexes has led to the development of multifunctional materials with potential applications in various fields. Acridine-based ligands can form fluorescent complexes with transition metals such as cobalt(II) and copper(II). researchgate.netub.edu These complexes can exhibit both fluorescent and magnetic characteristics, with some reported as fluorescent weak ferromagnets. researchgate.netub.edu A key advantage is that the strong fluorescence of the acridine fluorophore is often not completely quenched upon coordination to the metal center, allowing for the retention of optical properties. researchgate.net Rational ligand design is instrumental in achieving ferromagnetically coupled, fluorescent complexes. ub.edu
Beyond discrete complexes, acridine-based materials can be engineered into hybrid systems. For example, acridine orange-coated magnetic nanoparticles have been developed, combining fluorescent and magnetic properties for applications such as nucleus labeling and DNA adsorption. nih.gov In the realm of molecular magnetism, dicopper(II) metallacyclophanes incorporating acridine-based spacers have shown long-range magnetic coupling, where the inherent electronic delocalization of the acridine fragment contributes to the Lewis acidity of the copper(II) ions, influencing their catalytic behavior. rsc.org
Acridine derivatives themselves are known for their photoluminescence and are being explored as organic blue light-emitting materials. researchgate.netjlu.edu.cnresearchgate.net The challenging but promising combination of luminescent functionalities with single-molecule magnetism in acridine-based systems holds significant prospects for advancements in data storage and quantum computing applications. acs.org
Acridine Derivatives As Advanced Analytical Probes and Tools
Fluorescent Probes for Cellular Microenvironments
Acridine (B1665455) derivatives are widely recognized for their intriguing optical properties, making them valuable as fluorescent compounds. researchgate.net The ability of these compounds to interact with cellular structures and alter local microenvironments influences reaction dynamics, providing insights into cellular processes through enhanced fluorescence intensity. scbt.com
Polarity-Sensitive Fluorescent Probes
Acridine derivatives serve as effective polarity-sensitive fluorescent probes, leveraging mechanisms such as intramolecular charge transfer (ICT) and solvatochromism. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net These probes exhibit changes in their fluorescence properties, including emission wavelength shifts, fluorescence quantum yield, and intensity, in response to the polarity of their local surroundings. researchgate.netrsc.orgnih.gov
For instance, studies have synthesized acridine-dicyanoisophorone-based probe 1a and acridine-cyanofuranone based probe 1b from 9-acridine carboxaldehyde and cyano compounds. researchgate.netnih.govrsc.org Probe 1a demonstrated a significant red-shift in its maximum emission wavelength from 553 nm to 594 nm as solvent polarity increased. researchgate.netnih.govrsc.org Concurrently, its fluorescence quantum yield increased from 0.5% to 35.6%, and fluorescence intensity enhanced by 38-fold. researchgate.netnih.govrsc.org Probe 1b exhibited a similar polarity response. researchgate.netnih.govrsc.org Another red-emitting polarity-sensitive probe, TPA-CYP, based on an ICT mechanism, showed high polarity sensitivity (Δf = 0.209 to 0.312), a strong solvatochromic effect (λem 595-699 nm), and large Stokes shifts (174 nm). researchgate.net
Table 1: Polarity-Sensitive Acridine Derivatives
| Probe Name | Polarity Response (Emission Wavelength Shift) | Fluorescence Quantum Yield Change | Fluorescence Intensity Enhancement |
| Acridine-dicyanoisophorone-based probe 1a | 553 nm to 594 nm (red-shift with increasing polarity) researchgate.netnih.govrsc.org | 0.5% to 35.6% researchgate.netnih.govrsc.org | 38-fold researchgate.netnih.govrsc.org |
| Acridine-cyanofuranone based probe 1b | Similar to probe 1a researchgate.netnih.govrsc.org | Not specified researchgate.netnih.govrsc.org | Not specified researchgate.netnih.govrsc.org |
Viscosity-Sensitive Fluorescent Probes
The fluorescence properties of certain acridine derivatives are highly sensitive to environmental viscosity, making them suitable for viscosity sensing. researchgate.netnih.govrsc.orgrsc.org This sensitivity often stems from mechanisms involving restricted intramolecular rotation (RIR) or twisted intramolecular charge transfer (TICT), where increased viscosity hinders non-radiative pathways, leading to enhanced fluorescence. rsc.org
Acridine-tricyanodihydrofuran based probe 1c and acridine-cyanobenzothiazole based probe 1d have been developed as viscosity-sensitive probes. researchgate.netnih.govrsc.org When the solution viscosity increased from 0.89 cP (100% water) to 856 cP (1% water), the fluorescence intensity of probe 1c at 430 nm enhanced 5.6 times. researchgate.netnih.govrsc.org Probe 1d exhibited a similar viscosity response. researchgate.netnih.govrsc.org Other viscosity-sensitive dyes, including certain hemicyanine-based derivatives, have also shown remarkable OFF–ON fluorescent responses to viscosity in the near-infrared region (652–690 nm), with good linear relationships with solution viscosity. acs.org
Table 2: Viscosity-Sensitive Acridine Derivatives
| Probe Name | Viscosity Range (cP) | Fluorescence Intensity Enhancement |
| Acridine-tricyanodihydrofuran based probe 1c | 0.89 to 856 researchgate.netnih.govrsc.org | 5.6 times researchgate.netnih.govrsc.org |
| Acridine-cyanobenzothiazole based probe 1d | Similar to probe 1c researchgate.netnih.govrsc.org | Not specified researchgate.netnih.govrsc.org |
pH-Sensitive Probes and Intracellular pH Monitoring
Acridine derivatives are valuable as pH-sensitive fluorescent probes, with their fluorescence properties being influenced by protonation and deprotonation events. researchgate.net These compounds can be used for non-invasive measurements of cytoplasmic pH changes in whole cells and for monitoring pH gradients across membranes. wikipedia.orgresearchgate.net
Acridine Yellow G, a derivative of acridine, is known for its strong bluish-green fluorescence and is utilized as a fluorescent probe for non-invasive measurements of cytoplasmic pH changes in cells. wikipedia.org Acridine Orange derivatives have also been employed to monitor pH in acidic organelles, accumulating in these compartments when protonated and becoming fluorescent. frontiersin.org Another example, 9-aminoacridine (B1665356), and its derivatives are used as important fluorescent molecular probes for various organized systems due to their small size, high quantum yield of emission, planarity, hydrogen bonding ability, and sensitivity to environmental pH. researchgate.netthermofisher.comasm.org While Acridine Orange is commonly used to monitor pH gradients across membranes, its use has limitations as it may not quantitatively reflect the amount of H+ pumped or the effect of anions and temperature on transmembrane H+ transport. researchgate.net
Applications in Bioimaging and Cellular Analysis
The unique fluorescent properties of acridine derivatives make them highly suitable for various bioimaging and cellular analysis applications, allowing researchers to visualize cellular components and monitor dynamic changes within the intracellular environment. researchgate.netnih.govrsc.org
Visualization of Cellular Organelles (e.g., Lipid Droplets, Lysosomes)
Acridine derivatives have demonstrated utility in the visualization of specific cellular organelles. researchgate.netnih.govrsc.org For instance, acridine-dicyanoisophorone-based probe 1a has been shown to locate lipid droplets in living HeLa cells. researchgate.netnih.govrsc.org Lipid droplets are dynamic organelles crucial for lipid metabolism, and their visualization is fundamental for understanding their role in various diseases. researchgate.netresearchgate.net
Furthermore, acridine-cyanofuranone based probe 1b and acridine-tricyanodihydrofuran based probe 1c have been successfully used to stain lysosomes. researchgate.netnih.govrsc.org Acridine Orange is a well-known nucleic acid-selective fluorescent dye that is cell-permeable and can accumulate in acidic organelles like lysosomes, making it a useful lysosomal dye. wikipedia.orgfishersci.finih.govmdpi.com Its ability to withstand low pH environments allows it to penetrate these acidic compartments. wikipedia.org This enables the visualization and assessment of lysosomal membrane integrity. nih.gov
Dynamic Monitoring of Intracellular Polarity Changes
The sensitivity of certain acridine derivatives to polarity makes them excellent tools for the dynamic monitoring of intracellular polarity changes. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.net Polarity is a crucial microenvironment parameter that plays an essential role in cell metabolism. researchgate.netnih.govrsc.org Abnormal alterations in polarity are closely linked with functional disorders and various diseases. nih.gov
Probes such as acridine-dicyanoisophorone-based probe 1a and acridine-cyanofuranone based probe 1b can dynamically monitor intracellular polarity fluctuations. researchgate.netnih.govrsc.org This capability is vital for elucidating biological processes, such as autophagy, where detecting changes in intracellular microenvironment polarity is an effective monitoring means. researchgate.net Such probes hold promise for advancing research on polarity in future studies of physiological and pathological processes, including the ability to distinguish normal cells from cancer cells and detect alterations in the cellular microenvironment induced by drug stimulation. acs.org
Microbial Detection and Differentiation
Acridine derivatives, particularly Acridine Orange, are widely employed as fluorescent stains for the rapid detection and differentiation of microorganisms in various samples. Acridine Orange is a broad-spectrum stain that targets nucleic acids (DNA and RNA) in cells mlsascp.com. This characteristic makes it valuable for quickly identifying bacteria and fungi in clinical specimens mlsascp.com.
One of the key advantages of Acridine Orange is its differential staining capability. When buffered at an acidic pH, typically between 3.0 and 3.5, Acridine Orange causes bacterial cells to fluoresce bright orange, while human cells or tissue components appear yellow or green wikipedia.orgmedchemexpress.comnih.gov. This distinct color difference enables rapid scanning of smears under a fluorescent microscope at lower magnifications (e.g., 400x), offering a quicker alternative to traditional Gram stains that often require 1000x magnification wikipedia.org.
Beyond simple detection, Acridine Orange can also provide insights into the physiological state of microbial populations. It stains both live and dead bacteria, with live cells typically exhibiting green fluorescence and dead cells showing red fluorescence. This dual staining property is crucial for assessing the viability and proliferation of microbial cells in different samples . Research has demonstrated its utility in detecting microorganisms in cerebrospinal fluid and other clinical materials biotium.com. While effective in certain contexts, such as identifying septicemia in neonates with high sensitivity (88%) and specificity (96%), its application for rapid screening of bacteremia in adults has shown lower sensitivity (16%) nih.gov. Furthermore, Acridine Orange can stain a range of other microorganisms, including Mycoplasma species, trichomonads, spirochetes, mycobacteria, and malarial parasites, causing them to fluoresce bright orange nih.gov. The broader class of acridine derivatives also exhibits general antimicrobial activities, highlighting their potential beyond just staining rsc.orgontosight.aimdpi.comacs.org.
Acridine in Advanced Analytical Techniques
Acridine compounds are integral to advanced analytical techniques, primarily due to their excellent fluorescent properties. They serve as versatile fluorescent materials for the visualization and analysis of biomolecules in both cell-free and cell-based assays rsc.orggoogle.com. Their semi-planar heterocyclic structure facilitates interactions with various biomolecular targets, making them effective probes rsc.org.
DNA and RNA Staining for Quantification and Morphological Studies
Acridine Orange is a widely utilized fluorescent dye for staining and analyzing nucleic acids (DNA and RNA) within cells. Its mechanism of action involves intercalation, where the dye inserts itself between the base pairs of DNA and RNA molecules mlsascp.com. The fluorescence emission of Acridine Orange is dependent on the type of nucleic acid it binds to and its concentration.
When bound to double-stranded DNA (dsDNA), Acridine Orange typically emits green fluorescence, with excitation and emission maxima around 502 nm and 525 nm, respectively mlsascp.combiotium.comrndsystems.com. In contrast, when bound to single-stranded DNA (ssDNA) or RNA, it emits red or orange fluorescence, with excitation at approximately 460 nm and emission at 650 nm mlsascp.combiotium.comrndsystems.com. This metachromatic property allows for the differential staining of DNA and RNA, enabling researchers to distinguish between various physiological states of eukaryotic cells oup.com.
In fluorescence microscopy, Acridine Orange is routinely used to visualize cellular structures and differentiate between DNA and RNA components . In flow cytometry, it plays a critical role in quantifying DNA and RNA content in individual cells, assessing DNA denaturation, and detecting DNA damage wikipedia.orgnih.gov. It is also broadly applied in cell cycle studies and for determining apoptosis biotium.comrndsystems.comfishersci.fi. An enhanced method, combining Acridine Orange with fast green counterstaining (AO-FG), has been developed to improve the selectivity for nucleic acids and minimize interference from proteins. This combined approach allows for the simultaneous detection of DNA and RNA and offers a quantitative assessment of the transcriptional activity of individual cells and their responses to experimental manipulations researchgate.nethernandescarvalholab.net.br. Beyond nucleic acids, Acridine Orange can also stain acidic vacuoles, such as lysosomes, endosomes, and autophagosomes, in living cells, with its emission color shifting from yellow to orange to red as the pH within the vacuole decreases wikipedia.org.
The fluorescence characteristics of Acridine Orange when interacting with nucleic acids are summarized in the table below:
| Nucleic Acid Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color |
| Double-stranded DNA (dsDNA) | 502 rndsystems.com, 488 medchemexpress.com | 525 rndsystems.com, 520-524 medchemexpress.com | Green mlsascp.combiotium.comrndsystems.com |
| Single-stranded DNA (ssDNA) | 457 medchemexpress.com, 460 rndsystems.com | 630-644 medchemexpress.com, 650 rndsystems.com | Red/Orange mlsascp.combiotium.comrndsystems.com |
| RNA | 457 medchemexpress.com, 460 rndsystems.com | 630-644 medchemexpress.com, 650 rndsystems.com | Red/Orange mlsascp.combiotium.comrndsystems.com |
| Acidic conditions (e.g., lysosomes) | 475 rndsystems.com | 590 rndsystems.com | Orange rndsystems.com |
Fluorescent Markers for Biochemical Assays
Acridine and its derivatives are extensively utilized as fluorescent markers in a variety of biochemical assays, serving as probes for detecting and quantifying biological molecules and processes. These compounds are particularly valuable for their ability to label and monitor biological interactions in both cell-free and cell-based systems google.com.
Acridine Orange, for instance, is employed in studies of lysosomal vacuolation, autophagy, and apoptosis, where its pH-dependent fluorescence provides insights into cellular processes wikipedia.org. Beyond cellular organelles, a dimer of Acridine Orange (AOAO) has been developed as a sensitive fluorescent probe for the determination of proteins. When proteins are labeled with AOAO, a significant enhancement in fluorometric activity is observed. This method offers a linear detection range of 0.66–39.8 µg mL⁻¹ and a low detection limit of 0.08 µg mL⁻¹ for bovine serum albumin (BSA) rsc.org.
While Acridine Orange is used to monitor pH gradients across membranes, it is important to note that its application in this context has limitations. Research suggests that it may not quantitatively reflect the amount of H+ pumped or the precise effects of anions and temperature on transmembrane H+ transport researchgate.netnih.gov.
Recent advancements in acridine chemistry have led to the development of acridine derivatives that function as polarity-sensitive and viscosity-sensitive probes. These probes are capable of dynamically monitoring changes in intracellular polarity and can specifically stain organelles such as lipid droplets and lysosomes, providing valuable tools for understanding cellular microenvironments researchgate.net. Furthermore, some acridine and acridinium (B8443388) derivatives have been engineered to possess long fluorescence lifetimes (e.g., 25-30 ns), which offers a significant advantage in biochemical and cell-based assays by improving signal-to-noise ratios, especially when compared to traditional 9-aminoacridines with shorter lifetimes (typically 15-17 ns) google.com.
Future Directions and Emerging Research Areas for Acridine Chemistry
Development of Highly Specific and Tunable Acridine (B1665455) Systems
The future of acridine chemistry lies in the ability to design and synthesize molecules with precisely controlled properties for specific applications. This involves the strategic functionalization of the acridine core to create systems that are highly specific and responsive to their environment.
A significant area of development is in the creation of acridine derivatives for targeted biological applications. By modifying the substituents on the acridine ring, researchers can fine-tune the molecule's interaction with specific biological targets. For example, novel acridine analogues are being designed as potent DNA-binding and apoptosis-inducing antitumor agents. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to identify the key structural features that govern biological activity. For instance, studies have shown that the introduction of certain moieties, such as N,N-diethylamine, can enhance the activity of acridine derivatives against multidrug-resistant cancer cells. nih.gov Similarly, bis(acridine-4-carboxamides) have emerged as a new class of potent anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the acridine rings. nih.gov
Another burgeoning area is the development of stimuli-responsive acridine-based probes and sensors. These molecules are designed to exhibit a change in their fluorescence or other properties in response to specific analytes or environmental changes. For example, acridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions, including Fe³⁺, Ni²⁺, and Cu²⁺. mdpi.comnih.gov These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism, providing a clear signal in the presence of the target ion. The design of these systems often involves incorporating a specific receptor unit that binds to the analyte, which in turn modulates the electronic properties of the acridine fluorophore. Furthermore, stimuli-responsive acridine systems are being developed that can react to changes in pH, polarity, and viscosity, making them valuable tools for monitoring cellular microenvironments. researchgate.netsubstack.com For instance, a dimeric capsule built from an acridine-based metallacycle demonstrates stimuli-responsive fluorescence switching between monomer and excimer states, enabling the ratiometric detection of 2,4,6-trinitrophenol (TNP). acs.org
The development of these highly specific and tunable systems relies on innovative synthetic strategies. "Click chemistry," for example, has been employed to create libraries of acridine derivatives for screening as G-quadruplex binding ligands, which are of interest in cancer therapy. acs.org The ability to readily synthesize a diverse range of functionalized acridines is paramount to exploring the full potential of this versatile scaffold.
Interactive Table: Examples of Tunable Acridine-Based Systems
| Acridine System | Target/Stimulus | Application | Key Feature |
|---|---|---|---|
| Acridine N-acylhydrazone derivatives | Topoisomerase I/II | Anticancer agents | DNA intercalation and enzyme inhibition pharmaguideline.com |
| Bis(acridine-4-carboxamides) | Topoisomerase I/II | Anticancer agents | Dimeric structure enhances potency nih.gov |
| Acridine-triazole derivatives | G-quadruplex DNA | Anticancer agents | Enhanced π-stacking interactions acs.org |
| Acridine-based chemosensor L1 | Fe³⁺ ions | Ion sensing | Selective fluorescence quenching mdpi.com |
| Acridine-based chemosensor L2 | Ni²⁺ ions | Ion sensing | Selective fluorescence response mdpi.com |
| Acridine-based chemosensor ACC | Cu²⁺ ions | Ion sensing and cell imaging | One-step synthesis and high selectivity nih.gov |
| Acridine-based metallacycle | 2,4,6-trinitrophenol (TNP) | Explosive detection | Stimuli-responsive monomer-excimer fluorescence acs.org |
| Acridine-dicyanoisophorone probe | Solvent polarity | Cell imaging | Polarity-sensitive fluorescence enhancement substack.com |
Integration of Acridine into Advanced Materials and Nanosystems
The unique optical and electronic properties of acridines make them attractive building blocks for the creation of advanced materials and nanosystems with novel functionalities.
In the realm of organic electronics, acridine derivatives are being investigated for their potential in various devices. Theoretical studies have explored the use of acridine-based conjugated compounds as donor materials in organic solar cells, with quantum chemical calculations helping to predict their optoelectronic and photovoltaic properties. acs.org Furthermore, acridine-based small molecules have been synthesized and utilized as hole-transporting materials and host materials in phosphorescent organic light-emitting diodes (OLEDs). mdpi.com These materials have demonstrated high thermal stability and excellent device efficiencies, showcasing the potential of the acridine scaffold in developing next-generation organic electronic components.
Metal-organic frameworks (MOFs) are another class of materials where acridines are finding application. A novel MOF incorporating acridine has been synthesized and shown to function as a highly efficient photoelectrochemical-type photodetector. nih.gov This material exhibits a high photocurrent density ratio between light and dark conditions, making it suitable for self-driven photodetectors. By coating this yellow-emitting MOF onto a blue LED, a high-performance white LED can be fabricated. The ordered arrangement of the acridine cations within the MOF structure is believed to create highly delocalized π-electron channels, contributing to its excellent photoelectronic properties. nih.gov
Acridine-functionalized nanosystems are also an emerging area of research with potential applications in sensing and imaging. While the direct functionalization of nanoparticles with acridine derivatives is an active area of exploration, related research on surface-functionalized nanoparticles provides a roadmap for future developments. Nanoparticles such as gold nanoparticles, quantum dots, and upconversion nanoparticles can be functionalized with organic molecules to enhance their stability, biocompatibility, and targeting capabilities for biosensing and imaging-guided therapeutics. nih.gov The integration of acridine's unique fluorescence properties onto such nanoparticle platforms could lead to the development of highly sensitive and stable nanoprobes. For instance, graphene oxide, a 2D nanomaterial, has been shown to be an effective adsorbent for acridine orange, a well-known acridine dye, suggesting potential applications in environmental remediation and sensing. pharmaguideline.com The π-π stacking interactions between the acridine ring and the graphene oxide surface play a crucial role in this adsorption process. researchgate.net
Interactive Table: Acridine in Advanced Materials and Nanosystems
| Material/Nanosystem | Acridine Derivative | Application | Key Finding |
|---|---|---|---|
| Organic Solar Cells | Conjugated acridine compounds | Photovoltaics | Theoretical studies suggest suitability as donor materials acs.org |
| Phosphorescent OLEDs | TPA-2ACR, PhCAR-2ACR | Hole-transporting and host materials | High thermal stability and excellent device efficiencies mdpi.com |
| Metal-Organic Framework (MOF) | Protonated acridine | Photodetectors, White LEDs | High photocurrent density and efficient white light emission nih.gov |
| Graphene Oxide | Acridine Orange | Adsorbent for dye removal | Enhanced adsorption capacity through in situ reduction pharmaguideline.com |
Exploration of Acridine Chemistry in Unconventional Environments
The use of unconventional reaction media is a growing trend in green chemistry, and the synthesis of acridine derivatives is no exception. Exploring acridine chemistry in these environments can lead to more efficient, sustainable, and novel synthetic routes.
Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. A one-pot, multicomponent synthesis of naphthalimide-centered acridine-1,8-dione derivatives has been successfully developed using a DES composed of N,N'-dimethyl urea (B33335) (DMU) and L-(+)-tartaric acid (TA). nih.gov This DES acts as both the solvent and a catalyst, promoting the reaction and leading to good yields of the desired products. The use of DESs aligns with the principles of green chemistry by reducing the reliance on volatile and toxic organic solvents.
Ionic liquids (ILs) are another class of unconventional solvents that are being explored for acridine synthesis. A facile and convenient protocol for the high-yield synthesis of acridine derivatives has been developed through a one-pot, three-component reaction using an ionic liquid as a promoter. researchgate.net This method offers advantages such as operational simplicity and high product yields. The unique properties of ionic liquids, such as their low vapor pressure and high thermal stability, make them attractive media for a variety of organic transformations.
Beyond their use as reaction media, acridines are also being investigated as photocatalysts in unconventional environments. Acridine photocatalysis has been shown to enable the direct decarboxylative functionalization of carboxylic acids. mdpi.com A multimodal catalytic system has been developed where an acridine photocatalyst facilitates both the decarboxylative carbon-sulfur bond formation and a radical reductive disulfur (B1233692) bond cleavage in a non-aqueous medium. mdpi.com This dual catalytic reactivity opens up new avenues for previously inaccessible chemical transformations. Furthermore, nonyl acridine orange has been demonstrated as an effective photocatalyst for the chalcogenylation of coumarins and quinolinones under mild conditions, using either artificial light or sunlight. researchgate.net The development of such photocatalytic systems that can operate in various media is crucial for expanding the synthetic utility of acridine chemistry. The use of microwave irradiation in conjunction with green solvents or solvent-free conditions is also being explored to develop faster and more environmentally friendly methods for acridine synthesis. nih.govresearchgate.net
Interactive Table: Acridine Chemistry in Unconventional Environments
| Unconventional Environment | Reaction/Process | Acridine System | Key Advantage |
|---|---|---|---|
| Deep Eutectic Solvent (DMU/TA) | Synthesis of acridine-1,8-diones | Naphthalimide-acridine conjugates | Green, one-pot, multicomponent reaction nih.gov |
| Ionic Liquid ([Bmim]OAc) | Synthesis of acridine derivatives | Various substituted acridines | High yields, operational simplicity researchgate.net |
| Non-aqueous media | Decarboxylative sulfhydrylation | 9-Arylacridine photocatalyst | Multimodal catalysis for novel transformations mdpi.com |
| Solvent-free/Microwave | Bernthsen acridine synthesis | 9-Substituted acridines | Fast, clean, and high-yielding researchgate.net |
| Aqueous media/Microwave | Synthesis of acridine derivatives | Co/C catalyst from rice husks | Eco-friendly solvent, reusable catalyst nih.gov |
| Aqueous media/Sonochemistry | Synthesis of acridine-functionalized COPs | Covalent organic polymers | Green, rapid, and mild synthesis for photocatalysis nih.gov |
Methodological Advancements in Acridine Characterization and Theoretical Modeling
Advancements in analytical techniques and computational methods are providing unprecedented insights into the structure, properties, and reactivity of acridine derivatives, which is crucial for the rational design of new functional molecules.
A variety of advanced spectroscopic techniques are being employed for the detailed characterization of acridine systems. Steady-state and time-resolved fluorescence spectroscopy, along with diffuse reflectance techniques, have been used to characterize the ground- and excited-state species of acridine adsorbed on various solid surfaces, providing insights into their photodegradation pathways. acs.org Fluorescence-detected infrared spectroscopy, combined with density functional theory (DFT) calculations, has been utilized to determine the structures of acridine-water clusters. researchgate.net Other techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are also routinely used to elucidate the molecular structure and interactions of acridine derivatives. researchgate.net For in-situ characterization of acridine-based materials during chemical reactions or under external stimuli, techniques like time-resolved X-ray absorption spectroscopy can provide valuable information on the dynamics of their electronic and geometric structures. researchgate.net
Theoretical and computational modeling has become an indispensable tool in acridine chemistry. Quantum chemical methods, such as DFT and multiconfigurational second-order perturbation theory (CASSCF/CASPT2), are used to study the electronic structure, photophysical properties, and reaction mechanisms of acridine and its derivatives. nih.govacs.org These calculations can predict key properties like HOMO-LUMO gaps, ionization potentials, electron affinities, and absorption and emission spectra, which are essential for understanding their behavior in various applications. nih.govacs.org For example, computational studies have been used to investigate the excited-state properties of acridine radicals, revealing them to be potent photoreductants. nih.gov Molecular dynamics simulations are also employed to study the interaction of acridine derivatives with biological macromolecules, such as DNA and proteins, providing insights into their mechanism of action as therapeutic agents. nih.gov These computational approaches not only help in interpreting experimental results but also guide the design of new acridine-based molecules with desired properties.
Interactive Table: Methodological Advancements in Acridine Research
| Methodology | Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Computational analysis of acridine derivatives | Prediction of electronic properties (HOMO-LUMO gap, etc.) nih.gov |
| CASSCF/CASPT2 | Study of acridine photophysics | Assignment of absorption and emission spectra acs.org |
| Time-Resolved Fluorescence Spectroscopy | Characterization of adsorbed acridine species | Understanding of excited-state dynamics and decay pathways acs.org |
| Fluorescence-Detected Infrared Spectroscopy | Structural characterization of acridine-water clusters | Determination of hydrogen-bonding topologies researchgate.net |
| Molecular Dynamics Simulations | Study of acridine-biomolecule interactions | Elucidation of binding modes and mechanisms of action nih.gov |
| X-ray Absorption Spectroscopy | In-situ characterization of materials | Probing photoinduced electronic and structural dynamics researchgate.net |
Q & A
Q. What experimental methodologies are recommended for studying the DNA intercalation properties of Acridine (D9)?
Acridine (D9) is a deuterated acridine derivative with planar, aromatic structures that facilitate DNA intercalation. To study this property:
- Use fluorescence spectroscopy to monitor emission changes (e.g., quenching or enhancement) upon DNA binding .
- Perform gel electrophoresis to observe DNA structural alterations (e.g., retardation in mobility due to intercalation) .
- Include controls such as non-intercalating agents (e.g., ethidium bromide analogs) to validate specificity .
- Maintain controlled concentrations (typically 1–10 µM) to avoid nonspecific interactions .
Q. How is Acridine (D9) utilized in fluorescence-based cellular assays?
Acridine (D9)’s inherent fluorescence enables tracking in live cells. Key steps include:
- Optimize excitation/emission wavelengths (e.g., 500 nm/526 nm for acridine derivatives) to avoid spectral overlap with other dyes .
- Combine with Propidium Iodide (PI) for dual-viability assays: Acridine (D9) stains live cells (green), while PI labels dead cells (red) .
- Validate using fluorescence microscopy or automated cell counters (e.g., LUNA-FL™) for quantitative nuclei assessment .
Q. What are the standard protocols for preparing Acridine (D9) solutions in biochemical studies?
- Dissolve Acridine (D9) in solvents like dimethyl sulfoxide (DMSO) or methanol to ensure solubility, with final concentrations ≤0.1% (v/v) to minimize cytotoxicity .
- Filter-sterilize solutions (0.22 µm) for cellular assays.
- Store aliquots at -20°C in light-protected vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in Acridine (D9)’s intercalation efficiency across experimental conditions?
Discrepancies may arise due to pH, ionic strength, or DNA conformation. Methodological solutions include:
- Systematic variation of conditions : Test binding affinity under different pH (4–9) and ionic strengths (10–200 mM NaCl) using isothermal titration calorimetry (ITC) or circular dichroism (CD) spectroscopy .
- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify significant variables affecting intercalation .
- Comparative assays : Use alternative intercalators (e.g., doxorubicin) as benchmarks to normalize results .
Q. What strategies optimize Acridine (D9) for lysosomal targeting in drug resistance studies?
Acridine (D9)’s lysosomotropic properties can overcome P-glycoprotein (Pgp)-mediated resistance:
- Cellular uptake optimization : Adjust incubation time (e.g., 2–24 hours) and concentration (0.5–5 µM) to balance efficacy and toxicity .
- Confocal microscopy : Track intracellular localization using Acridine (D9)’s fluorescence and colocalize with lysosomal markers (e.g., LAMP1 or LysoTracker) .
- Efflux inhibition assays : Co-administer Pgp inhibitors (e.g., verapamil) to quantify resistance reversal .
Q. How should researchers design experiments to analyze Acridine (D9)’s role in apoptosis assays?
Acridine (D9) is used with Annexin V for apoptosis detection. Key considerations:
- Dual-staining protocols : Combine Acridine (D9) (membrane-permeable) with Annexin V-FITC (membrane-impermeable) to distinguish early/late apoptosis .
- Flow cytometry : Use FL1 (green) and FL3 (red) channels to separate live, apoptotic, and necrotic populations .
- Validation : Confirm results with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Data Analysis and Contradiction Management
Q. How can researchers address variability in fluorescence intensity when using Acridine (D9) across cell types?
- Normalization : Use internal standards (e.g., Hoechst 33342 for nuclear DNA) to correct for cell-type-specific autofluorescence .
- Image analysis software : Apply tools like ImageJ to quantify fluorescence intensity thresholds and exclude background noise .
- Replicate experiments : Perform ≥3 biological replicates to account for cell-line-specific uptake differences .
Q. What methodologies validate Acridine (D9)’s specificity in DNA-binding assays?
- Competitive binding assays : Titrate with unlabeled DNA or competing intercalators (e.g., ethidium bromide) to measure displacement .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time to confirm specificity .
- Molecular docking simulations : Predict binding sites on DNA and compare with experimental data .
Methodological Best Practices
- Ethical considerations : Ensure compliance with biosafety protocols for handling fluorescent dyes and cytotoxic agents .
- Data reproducibility : Document all experimental parameters (e.g., solvent batch, incubation time) in supplemental materials .
- Peer review : Pre-submission validation by collaborators to identify methodological gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
